2-Chloro-5-fluoronicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZTZVHVGYOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630642 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791644-48-9 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has emerged as a versatile building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of a chloro, fluoro, and cyano group on the pyridine ring, make it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside detailed protocols for its synthesis, handling, and its applications in drug discovery.
Molecular Structure and Properties
The structural attributes of this compound dictate its reactivity and physical characteristics. The electron-withdrawing nature of the chlorine, fluorine, and nitrile substituents significantly influences the electron density of the pyridine ring, rendering it susceptible to specific chemical transformations.
Chemical Structure:
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Stability
This compound is generally stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents and stored in a cool, dry place under an inert atmosphere to prevent degradation. [1]Information on its thermal decomposition suggests that, like other halogenated organic compounds, it may release toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides upon heating to decomposition.
Synthesis Protocol
The synthesis of this compound is typically achieved from 2-chloro-5-fluoronicotinaldehyde. A reliable two-step procedure is outlined below. [1] Step 1: Formation of the Oxime Intermediate
-
To a solution of hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) in one portion at room temperature.
-
A white solid will precipitate. Stir the suspension at room temperature for 1 hour.
-
Add water (10 mL) to the reaction mixture.
-
Filter the white solid to isolate the intermediate oxime.
Step 2: Dehydration to the Nitrile
-
Suspend the oxime intermediate from Step 1 in dichloromethane (15 mL) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (6.438 mmol). The suspension should become a clear solution.
-
Heat the reaction mixture at reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a mixture of hexanes and ethyl acetate) to yield this compound as a white solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. [2][3]Its trifunctional nature allows for sequential and regioselective modifications, enabling the construction of complex heterocyclic scaffolds present in many drug candidates.
While specific drug names containing this exact fragment are not always publicly disclosed in early-stage research, the importance of halogenated pyridines in medicinal chemistry is well-documented. These motifs are found in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The strategic placement of chloro and fluoro substituents can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
This compound is a halogenated organic compound and should be disposed of as hazardous waste. [4][5][6]
-
Waste Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. [7]This process is designed to break down the compound into less harmful substances under controlled conditions.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable and reactive intermediate with significant applications in the field of drug discovery and development. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this versatile building block into their synthetic strategies.
References
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI.... Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.).
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]
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Introduction: A Scientist's Perspective on 2-Chloro-5-fluoronicotinonitrile
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoronicotinonitrile
This compound (CAS No. 791644-48-9) is a halogenated pyridine derivative that serves as a valuable building block in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the chloro, fluoro, and cyano functional groups, make it an attractive synthon for creating complex molecular architectures. For researchers in drug development, such intermediates are the starting point for novel therapeutics. However, the same reactivity that makes this compound useful necessitates a thorough understanding of its potential hazards.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, application-focused perspective on safety. As scientists, our goal is not merely to follow rules but to understand the principles behind them. This document is structured to provide that understanding, ensuring that both the integrity of your research and your personal safety are maintained at the highest standard.
Hazard Identification and Risk Profile
The cornerstone of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with a clear primary hazard.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
This classification indicates that the compound poses a significant risk of acute toxicity if ingested. While the H302 statement is the most consistently reported hazard, data for the closely related isomer, 6-Chloro-5-fluoronicotinonitrile, suggests potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Given the structural similarities, a prudent scientist should adopt a cautious approach and assume this compound may present similar risks.
Table 1: Core Chemical and Safety Identifiers
| Property | Value | Source |
| CAS Number | 791644-48-9 | [2] |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Physical Form | Solid | |
| Primary Hazard | H302: Harmful if swallowed | |
| InChI Key | SUBZTZVHVGYOPM-UHFFFAOYSA-N |
Proactive Risk Mitigation: Engineering and Administrative Controls
Understanding the hazards is the first step; implementing robust controls is the critical follow-through. The following protocols are designed as a self-validating system to minimize exposure and ensure safe handling during routine laboratory operations.
The Primacy of Ventilated Enclosures
All manipulations involving solid this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood.
-
Causality: Although the primary documented hazard is ingestion, the potential for respiratory irritation (as suggested by its isomer) and the risk of inhaling fine powder necessitate this control.[3] A fume hood provides a critical barrier, preventing airborne particles from entering the breathing zone of the researcher and the general laboratory environment.
Storage and Stability: Preserving Compound Integrity
Proper storage is essential not only for safety but also for ensuring the chemical's purity and reactivity for downstream applications.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]
-
Causality: Substituted pyridines can be sensitive to atmospheric moisture and oxygen. Storing the compound under these conditions prevents potential degradation, hydrolysis of the nitrile group, or other side reactions that could compromise experimental results and potentially create unknown, more hazardous byproducts. The refrigerated temperature slows down any potential decomposition pathways.
Diagram 1: Workflow for Safe Handling
This diagram outlines the mandatory decision-making and operational flow for any researcher working with this compound.
Caption: Logical workflow from preparation to post-experiment cleanup.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental contact. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2]
Protocol 3.1: PPE Selection and Use
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Hand Protection: Wear nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or puncture before use. For prolonged work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A full-length laboratory coat must be worn and buttoned. Ensure the material is appropriate for the chemicals being used.
-
Respiratory Protection: For situations with a high potential for aerosolization and where a fume hood is not feasible, a respirator may be required. Consult with your institution's environmental health and safety (EHS) department for proper selection and fit-testing.
Emergency Protocols: A Systematic Response
In the event of an exposure or spill, a calm and systematic response is critical. All personnel should be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
Protocol 4.1: First-Aid Measures
-
If Swallowed (Ingestion):
-
If on Skin (Dermal Contact):
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
If skin irritation occurs or persists, seek medical attention.
-
-
If in Eyes (Ocular Contact):
-
If Inhaled:
-
Move the person to fresh air and keep them in a position comfortable for breathing.[4]
-
If the person feels unwell or has difficulty breathing, call for medical assistance.
-
Protocol 4.2: Accidental Release (Spill) Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust. Use a moistened cloth or paper towel to wipe up any remaining residue. Do not use dry sweeping methods.
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
Diagram 2: Emergency Response Decision Tree
Sources
A Technical Guide to the Solubility of 2-Chloro-5-fluoronicotinonitrile in Organic Solvents for Pharmaceutical Research
Abstract
2-Chloro-5-fluoronicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into solvent selection and a robust methodology for solubility determination.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, with the chemical formula C₆H₂ClFN₂, is a halogenated pyridine derivative.[2] Its structure, featuring a pyridine ring substituted with chloro, fluoro, and cyano groups, makes it a versatile intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.[1] The precise control over its dissolution in various organic media is paramount for efficient and scalable synthetic processes. Understanding the solubility profile of this compound is not merely an academic exercise but a fundamental necessity for process optimization and the successful development of active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its inherent physicochemical properties. These properties dictate its interaction with different solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Physical Form | Solid, white to off-white powder or crystals | [3] |
| IUPAC Name | This compound |
The presence of a polar nitrile group and electronegative halogen atoms (chlorine and fluorine) on the aromatic pyridine ring suggests that this compound possesses a moderate to high degree of polarity. This structural feature is a key determinant of its solubility behavior.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the polar nature of this compound, it is anticipated to exhibit greater solubility in polar organic solvents.
Solvent Classes to Consider for Solubility Screening:
-
Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol, isopropanol), can engage in hydrogen bonding and are generally effective at solvating polar molecules. The nitrogen atom in the pyridine ring and the nitrile group of the target compound can act as hydrogen bond acceptors.
-
Aprotic Polar Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not have a hydrogen atom directly bonded to an electronegative atom. Their polarity arises from large dipole moments, making them good candidates for dissolving polar compounds.
-
Chlorinated Solvents: Dichloromethane and chloroform are relatively polar and are often used as reaction solvents for similar compounds, suggesting potential solubility.[5]
-
Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) have moderate polarity and can also be considered.
-
Aromatic Hydrocarbons: Toluene and xylene are generally non-polar and are expected to be poor solvents for this compound at room temperature, although solubility may increase with temperature.
-
Aliphatic Hydrocarbons: Non-polar solvents like hexane and heptane are unlikely to be effective solvents for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed, field-proven protocol for the quantitative determination of the solubility of this compound in various organic solvents using the equilibrium solubility method. This method is reliable and provides accurate solubility data at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other suitable units.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Using the calibration curve, calculate the concentration of this compound in the saturated solution. This will give the solubility value.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Expected Solubility Trends and Discussion
Based on the molecular structure, a qualitative solubility trend can be predicted. The actual quantitative data obtained from the experimental protocol described above should be compiled into a table for easy comparison.
Predicted Solubility Trend:
DMSO > DMF > Methanol > Ethanol > Acetone > Acetonitrile > Dichloromethane > THF > Toluene > Hexane
This trend is based on the polarity and hydrogen bonding capabilities of the solvents. Solvents like DMSO and DMF are highly polar and are expected to be excellent solvents. Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. The solubility is expected to decrease as the solvent polarity decreases.
Table for Reporting Experimental Solubility Data:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
References
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- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
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- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 - Sigma-Aldrich. (n.d.).
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- 791644-48-9|this compound|BLD Pharm. (n.d.).
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- 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem. (n.d.).
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025, February 27).
- This compound | 791644-48-9 - Sigma-Aldrich. (n.d.).
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- 1020253-14-8 | 6-Chloro-5-fluoronicotinonitrile | ChemScene. (n.d.).
- Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) - EvitaChem. (n.d.).
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A Technical Guide to the Potential Biological Activities of 2-Chloro-5-fluoronicotinonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic use of halogenation has become a cornerstone of modern drug design. The introduction of fluorine and chlorine atoms into heterocyclic scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The nicotinonitrile framework, a nitrogen-containing aromatic ring, serves as a versatile and privileged structure in this regard.
This guide focuses on derivatives of 2-Chloro-5-fluoronicotinonitrile, a key synthetic intermediate whose unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents.[1][2] While research into this specific scaffold is evolving, significant insights can be drawn from studies on closely related fluorinated nicotinonitriles and analogous chlorinated heterocyclic systems. This whitepaper will synthesize the available data to provide a comprehensive overview of the demonstrated antimicrobial activities and the inferred anticancer potential of these compounds, grounded in mechanistic insights and structure-activity relationships.
Section 1: Potent Antimicrobial Activity of Fluorinated Nicotinonitrile Derivatives
One of the most well-documented therapeutic applications for derivatives of this compound is in the field of antimicrobial agents. Research has demonstrated that by elaborating on this core structure, it is possible to generate compounds with significant antibacterial and, most notably, outstanding antifungal properties.[3][4]
Mechanism of Action: A Dual-Inhibitor Approach
A key finding is that certain derivatives, particularly fused pyrido[2,3-d]pyrimidines synthesized from fluorinated nicotinonitriles, function as dual inhibitors of essential microbial enzymes.[3][5] This multi-targeted approach is a highly sought-after strategy in combating drug resistance.
-
Bacterial DNA Gyrase Inhibition : In bacteria, DNA gyrase (a type II topoisomerase) is crucial for managing DNA supercoiling during replication and transcription. It is a well-validated target for quinolone antibiotics. Potent derivatives have been shown to inhibit both the Gyrase A (cleavage-ligation) and Gyrase B (ATP-binding) subunits.[3][5]
-
Fungal 14α-Demethylase Inhibition : In fungi, the enzyme lanosterol 14α-demethylase is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining fungal cell membrane integrity. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function, resulting in fungal cell death.[3][5]
Caption: Plausible anticancer mechanisms for nicotinonitrile derivatives.
Inferred Structure-Activity Relationship (SAR)
By synthesizing data from related anticancer compounds, several key SAR points can be inferred for the this compound scaffold: [6]
-
2-Chloro Substitution : The chlorine atom at the 2-position is critical. It acts as a good leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives, and its electronic properties can be crucial for target binding.
-
5-Fluoro Substitution : The fluorine atom at the 5-position can enhance binding affinity through hydrogen bonding or favorable electrostatic interactions. It is also known to block metabolic oxidation at that position, increasing the compound's biological half-life. [7]* Substitutions at other positions : The cyano group (or modifications thereof) and substitutions at other positions on the pyridine ring will be critical for modulating potency, selectivity, and pharmacokinetic properties.
Table 3: Antiproliferative Activity of Structurally Related Heterocyclic Compounds
| Compound Class | Modification | Cell Line | Biological Activity (IC50/GI50, µM) |
|---|---|---|---|
| 2-Phenylacrylonitrile | 3,4,5-trimethoxy & triazole | HCT116 (Colon) | 0.0059 |
| 2-Phenylacrylonitrile | 3,4,5-trimethoxy & triazole | BEL-7402 (Liver) | 0.0078 |
| Thiazolidinone Hybrid | Carboxylic acid residue | MOLT-4 (Leukemia) | 1.57 (GI50) |
| 2-Chloro-quinoline | 5,6-dimethyl benzimidazole | HepG2 (Liver) | 7.54 |
This table provides benchmark activity data from related scaffolds to guide future screening efforts.[6][8][9]
Section 3: Experimental Protocols
To facilitate further research in this area, this section provides standardized, replicable protocols for the synthesis and biological evaluation of these derivatives.
Protocol 3.1: General Synthesis Workflow
The synthesis of biologically active derivatives often begins with the this compound core, followed by nucleophilic substitution or condensation reactions to build more complex structures like the pyrido[2,3-d]pyrimidines.
Caption: Generalized synthetic workflow for derivatives.
Step-by-Step Methodology:
-
Starting Material : Begin with this compound.
-
Amine Formation : React the starting material with a suitable amine or amidine (e.g., guanidine nitrate) in the presence of a base (e.g., potassium carbonate) in a polar solvent like DMF. Heat the reaction mixture to facilitate the substitution of the chlorine atom.
-
Cyclization : Introduce a second reagent (e.g., diethyl malonate) to induce cyclization, forming the fused pyrimidine ring. This step often requires elevated temperatures.
-
Purification : After the reaction is complete, cool the mixture, precipitate the product with water, and collect it via filtration. Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale : This protocol provides a robust and high-throughput method to screen compounds for cytotoxic effects against a panel of cancer cell lines. The principle relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [6]During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [6]6. Absorbance Measurement : Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with demonstrated, potent antimicrobial activity. Their ability to act as dual inhibitors of DNA gyrase and 14α-demethylase provides a powerful strategy for developing novel antifungal and antibacterial agents with a reduced risk of resistance. Furthermore, compelling evidence from structurally analogous molecules strongly suggests a high potential for anticancer activity, likely through mechanisms such as tubulin polymerization inhibition and the induction of apoptosis.
Future research should focus on the synthesis and screening of a dedicated library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their specific molecular targets within cancer cells and optimizing their ADME (absorption, distribution, metabolism, and excretion) properties will be critical steps in translating this scaffold from a promising chemical entity into a clinically valuable therapeutic agent.
References
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ResearchGate. (2025). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]
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PubMed. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]
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ResearchGate. (2025). (PDF) Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]
- Google Patents.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. [Link]
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ResearchGate. (2025). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. [Link]
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ResearchGate. (2025). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. [Link]
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MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
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PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2. [Link]
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National Institutes of Health (NIH). (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]
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National Institutes of Health (NIH). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]
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National Institutes of Health (NIH). (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]
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The Strategic Utility of 2-Chloro-5-fluoronicotinonitrile and its Analogs: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds has proven to be a powerful approach for modulating physicochemical properties and enhancing biological activity. Among the myriad of building blocks available to the discerning chemist, 2-Chloro-5-fluoronicotinonitrile has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric attributes, arising from the interplay of the chloro, fluoro, and cyano functionalities on the pyridine ring, render it a highly reactive and adaptable platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Profile: this compound
Chemical Structure and Properties
| Property | Value |
| CAS Number | 791644-48-9 |
| Molecular Formula | C₆H₂ClFN₂[1] |
| Molecular Weight | 156.54 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H).[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.82 (d, 1H), 8.66 (dd, 1H).[1]
The presence of the electron-withdrawing fluorine and cyano groups, coupled with the reactive chlorine atom at the 2-position, makes this molecule a prime candidate for a variety of chemical transformations.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of this compound is paramount to its utility. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Method 1: From 2-Chloro-5-fluoronicotinaldehyde
A common and effective laboratory-scale synthesis commences with 2-chloro-5-fluoronicotinaldehyde.[1] This two-step process involves the formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.
Experimental Protocol:
Step 1: Formation of 2-Chloro-5-fluoronicotinaldehyde Oxime
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in a mixture of water and ethanol, add a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 equivalent) in ethanol in one portion at room temperature.
-
Stir the mixture at room temperature for 1 hour, during which a white solid will precipitate.
-
Add water to the reaction mixture to ensure complete precipitation.
-
Filter the white solid and wash with water to obtain the intermediate oxime.
Step 2: Dehydration to this compound
-
Suspend the obtained oxime in dichloromethane under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (1.2 equivalents) to the suspension. The mixture should become a clear solution.
-
Heat the reaction mixture at reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.[1]
This method is reliable and typically provides high yields (around 89-90%).[1]
Method 2: From 2,6-Dichloro-5-fluoronicotinic Acid Derivatives
For larger-scale syntheses, a route starting from derivatives of 2,6-dichloro-5-fluoronicotinic acid can be advantageous. This approach involves the selective dechlorination at the 6-position.
Illustrative Workflow:
Caption: Synthesis of this compound from a 2,6-dihalo precursor.
This pathway offers a scalable alternative, though it requires careful control of the selective dechlorination step to achieve high yields.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the three electron-withdrawing substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, especially with the ortho and para directing effects of the cyano and fluoro groups, facilitates the attack of nucleophiles at the C2 position. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on this compound.
This reactivity is the cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities at the 2-position, including amines, alcohols, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible analogs. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion, and concluding with reductive elimination to regenerate the active catalyst and yield the coupled product. The choice of ligands, base, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations.
Analogs of this compound and Their Applications
The true value of this compound lies in its role as a scaffold for the generation of a multitude of analogs with diverse biological activities.
Modifications at the 2-Position
The most common modification involves the displacement of the 2-chloro group with various nucleophiles.
-
2-Amino Analogs: Reaction with primary or secondary amines yields 2-amino-5-fluoronicotinonitrile derivatives. These compounds have shown promise as kinase inhibitors and are being investigated for their anticancer properties.
-
2-Alkoxy/Aryloxy Analogs: Displacement with alcohols or phenols leads to the formation of ether linkages.
-
2-Thioether Analogs: Reaction with thiols provides access to a range of thioether derivatives.
Modifications at Other Positions
While the 2-position is the most readily functionalized, modifications at other positions can also be achieved, often through multi-step synthetic sequences. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
Applications in Drug Discovery
The nicotinonitrile scaffold is a well-established pharmacophore found in several approved drugs. Analogs of this compound are actively being explored in various therapeutic areas:
-
Oncology: As a scaffold for the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer. The fluorinated pyridine core can enhance binding affinity and metabolic stability.
-
Infectious Diseases: Derivatives have been synthesized and evaluated for their antiviral and antibacterial activities.
-
Inflammatory Diseases: Certain nicotinonitrile derivatives have shown potential as anti-inflammatory agents.
Table of Representative Analogs and their Biological Activities
| Analog Structure | Modification | Target/Application Area | Reported Activity (IC₅₀/EC₅₀) |
| 2-Anilino-5-fluoronicotinonitrile | Nucleophilic substitution with aniline | Kinase Inhibition (Anticancer) | Varies with aniline substitution |
| 2-Morpholino-5-fluoronicotinonitrile | Nucleophilic substitution with morpholine | CNS disorders, Anticancer | - |
| 2-(Pyrazol-1-yl)-5-fluoronicotinonitrile | Nucleophilic substitution with pyrazole | Kinase Inhibition (Anticancer) | - |
| 6-Aryl-2-chloro-5-fluoronicotinonitrile | Suzuki coupling at the 6-position (from a di-halo precursor) | Agrochemicals, Pharmaceuticals | - |
Note: Specific IC₅₀/EC₅₀ values are often proprietary or found in specific research articles and patents.
Applications in Agrochemicals
The unique substitution pattern of this compound and its derivatives also makes them attractive for the development of new agrochemicals. For instance, certain nicotinonitrile derivatives have demonstrated molluscicidal activity against land snails. The introduction of the fluoro and chloro groups can influence the compound's uptake, transport, and metabolic stability in target pests.
Conclusion: A Scaffold with Enduring Promise
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the beneficial properties imparted by its substituents, has solidified its position as a key building block in the synthesis of novel compounds with significant potential in both medicine and agriculture. The continued exploration of its reactivity and the systematic development of its analogs are poised to unlock new therapeutic and crop protection agents. This guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for researchers to harness the full potential of this remarkable scaffold in their own discovery and development endeavors.
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- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2025). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Retrieved January 6, 2026, from [Link]
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PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved January 6, 2026, from [Link]
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MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved January 6, 2026, from [Link]
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PubMed. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved January 6, 2026, from [Link]
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Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Common fluorine-containing building blocks. Retrieved January 6, 2026, from [Link]
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Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 2-Chloro-5-fluoronicotinonitrile
For the modern medicinal chemist, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. The intricate dance of potency, selectivity, and pharmacokinetic properties is often dictated by the subtle interplay of functional groups on a core scaffold. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-fluoronicotinonitrile has emerged as a particularly valuable synthon, offering a unique combination of reactivity and structural features that are highly sought after in drug design, especially in the realm of kinase inhibitors.
This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of properties to offer insights into its practical application, the rationale behind its use in complex synthetic pathways, and a validated protocol for its deployment in a key cross-coupling reaction.
Core Chemical Identity and Registry Information
Precise identification of chemical entities is the bedrock of reproducible scientific research and regulatory compliance. This compound is registered under several international systems, ensuring its unambiguous identification across global databases and supply chains.
| Registry Name | Identifier | Source |
| Chemical Abstracts Service (CAS) Number | 791644-48-9 | Chemical Abstracts Service |
| PubChem Compound Identification (CID) | 23110851 | National Center for Biotechnology Information[1][2][3] |
| MDL Number | MFCD15526908 | MDL Information Systems, Inc.[4][5] |
| EINECS (European Inventory of Existing Commercial Chemical Substances) Number | Not Assigned | European Chemicals Agency |
It is important to note that this compound does not have an EINECS number. This is indicative of its status as a relatively novel compound primarily utilized in research and development rather than large-scale industrial applications, and its absence from the pre-1981 inventory of chemicals in the European Union.
The Strategic Advantage in Drug Discovery: A Chemist's Perspective
The utility of this compound in drug discovery is not accidental; it is a direct consequence of the specific arrangement of its functional groups. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The substituents on this particular derivative offer a trifecta of advantages:
-
The Cyano Group (Nitrile): This versatile functional group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a synthetic handle for conversion into other functionalities such as amines, carboxylic acids, or tetrazoles. In many kinase inhibitors, the nitrile group is crucial for binding to the hinge region of the enzyme's active site.
-
The Chlorine Atom: Positioned at the 2-position of the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, it is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
The Fluorine Atom: The strong electron-withdrawing nature of the fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its pKa and the reactivity of the other positions. From a drug design perspective, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions with the target protein, and modulate the lipophilicity of the final compound.
This strategic combination of a versatile binding element and two distinct reactive sites for diversification makes this compound a powerful building block for constructing complex molecules with therapeutic potential, particularly in the development of inhibitors for protein kinases, which are crucial targets in oncology and immunology.[6][7][8]
Synthesis and Derivatization: A Logical Workflow
The primary value of this compound lies in its role as a reactant for building more complex molecules. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[9][10][11] This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.
Below is a logical workflow illustrating the use of this compound in a Suzuki-Miyaura coupling to generate a biaryl compound, a common motif in kinase inhibitors.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating system for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Objective: To synthesize a 5-fluoro-2-aryl-nicotinonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 - 0.05 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Rationale: Using a flame-dried flask and anhydrous reagents minimizes water content that can lead to side reactions, such as protodeboronation of the boronic acid. Potassium carbonate is a mild base sufficient to activate the boronic acid for transmetalation without promoting significant hydrolysis of the nitrile group.
-
-
Inerting the Atmosphere:
-
Evacuate and backfill the flask with nitrogen or argon gas three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures a complete catalytic cycle.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add the Pd(dppf)Cl2 catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Rationale: Pd(dppf)Cl2 is a robust and reliable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric and electronic properties for efficient oxidative addition and reductive elimination. The mixed solvent system of dioxane and water is crucial; dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the water removes dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures that the reaction is stopped upon completion, preventing potential degradation of the product with prolonged heating.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic salts and water-soluble impurities. The brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure 5-fluoro-2-aryl-nicotinonitrile.
-
Concluding Remarks for the Practicing Scientist
This compound is more than just another chemical intermediate; it is a testament to the power of strategic functionalization in modern drug discovery. Its carefully orchestrated arrangement of a cyano binder, a chloro coupling handle, and a fluorine modulator provides a robust platform for the efficient synthesis of novel and diverse molecular entities. Understanding the causality behind its reactivity and the protocols for its application, as outlined in this guide, empowers researchers to leverage its full potential in the quest for the next generation of targeted therapeutics. As the landscape of medicinal chemistry continues to evolve, the demand for such versatile and intelligently designed building blocks will undoubtedly continue to grow.
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2-chloro-5-fluoropyridine-3-carbonitrile . PubChem. [Link]
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Cas no 791644-48-9 (2-chloro-5-fluoropyridine-3-carbonitrile) . Chemical translation. [Link]
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2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . National Center for Biotechnology Information. [Link]
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Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . PubChem. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- . PubChem. [Link]
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2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE . INDOFINE Chemical Company, Inc. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors . National Center for Biotechnology Information. [Link]
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Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles . PubMed. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-5-fluoronicotinonitrile: Boiling and Melting Point Determination
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Chloro-5-fluoronicotinonitrile in Modern Drug Discovery
This compound is a halogenated pyridine derivative that has emerged as a key building block in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring a chloro, a fluoro, and a nitrile group on the pyridine ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutics. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic substitution, while the nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids. A thorough understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its effective utilization in synthetic chemistry, process development, and quality control. This guide provides a comprehensive overview of the available data, a discussion of the underlying principles governing these properties, and detailed, field-proven protocols for their experimental determination.
Physicochemical Properties of this compound: A Case of Data Scarcity and Scientific Inference
In the absence of direct experimental values, we can draw inferences from the properties of structurally related compounds to estimate the expected range for the melting and boiling points of this compound.
| Compound Name | Molecular Structure | Melting Point (°C) | Boiling Point (°C) | Source |
| This compound | C₆H₂ClFN₂ | Data not available | Data not available | |
| 2-Chloro-5-fluoronicotinic acid | C₆H₃ClFNO₂ | 141 - 142 | 297.0 ± 35.0 (Predicted) | [3] |
| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | Not Applicable (Liquid) | 172 - 174 | [4] |
The significant increase in both melting and predicted boiling points from the pyrimidine to the nicotinic acid derivative suggests that the nitrile group in this compound will also substantially elevate these properties compared to a simple halogenated pyridine. The strong dipole moment of the nitrile group and its contribution to crystal lattice stability are key factors.
Expertise in Action: Deconstructing the Factors Influencing Melting and Boiling Points
As a Senior Application Scientist, it is crucial to move beyond mere data points and understand the molecular forces at play. The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.
Intermolecular Forces at Play:
-
Dipole-Dipole Interactions: The this compound molecule possesses a significant net dipole moment due to the presence of highly electronegative fluorine and chlorine atoms, as well as the strongly polarized nitrile group. These permanent dipoles lead to strong electrostatic attractions between adjacent molecules, requiring considerable thermal energy to disrupt.
-
Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. While individually weak, their cumulative effect, which increases with molecular size and surface area, contributes significantly to the overall intermolecular attraction.
-
Molecular Symmetry and Crystal Packing: The planarity of the pyridine ring and the linear geometry of the nitrile group allow for efficient packing in the crystal lattice. A more ordered and tightly packed crystal structure generally results in a higher melting point, as more energy is needed to break down the lattice.
The presence of the nitrile group, in particular, is expected to significantly increase both the melting and boiling points compared to a non-nitrile analogue due to its strong dipole and its ability to participate in close packing arrangements.
Trustworthy Protocols: Experimental Determination of Melting and Boiling Points
Given the absence of reported values, the following self-validating experimental protocols are provided for the de novo determination of the melting and boiling points of this compound.
Protocol 1: Melting Point Determination via the Capillary Method
This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a capillary tube.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.
-
Capillary Tube Loading: Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).
-
Melting Point Apparatus (e.g., Mel-Temp): Insert the packed capillary tube into the heating block of the apparatus.
-
-
Heating and Observation:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The melting point is reported as this range.
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination (Micro-Scale)
For determining the boiling point of a small quantity of a high-boiling-point liquid (should this compound be melted), the capillary inversion method is suitable.
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of molten this compound into a small test tube (fusion tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a high-temperature heating bath (e.g., a Thiele tube with appropriate high-boiling silicone oil).
-
Heating and Observation:
-
Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of the sample.
-
Caption: Workflow for Micro-Scale Boiling Point Determination.
Conclusion and Forward Outlook
While definitive experimental values for the melting and boiling points of this compound remain to be published, this guide provides a robust framework for their determination. By understanding the interplay of intermolecular forces and employing the detailed protocols herein, researchers can confidently characterize this important synthetic intermediate. The generation and publication of these fundamental data points will be a valuable contribution to the broader scientific community, aiding in the continued development of novel therapeutics derived from this versatile scaffold.
References
Sources
Methodological & Application
Synthesis of 2-Chloro-5-fluoronicotinonitrile: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2-Chloro-5-fluoronicotinonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers multiple reaction sites for further chemical modifications. This versatility makes it an attractive starting material for developing novel therapeutics, including but not limited to kinase inhibitors, and agents targeting central nervous system disorders. The strategic placement of the halogen atoms allows for selective, regiocontrolled reactions, such as nucleophilic aromatic substitution and cross-coupling reactions.[1]
This guide will focus on a robust and high-yielding two-step synthesis protocol starting from 2-chloro-5-fluoronicotinaldehyde. The rationale behind each experimental step will be thoroughly explained to provide a deeper understanding of the chemical transformations involved.
Synthesis Strategy: A Two-Step Conversion
The presented synthesis protocol involves a two-step conversion of 2-chloro-5-fluoronicotinaldehyde to this compound. The overall workflow is depicted in the diagram below.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocols
This section provides a step-by-step guide for the synthesis of this compound.
Part 1: Synthesis of the Intermediate Oxime
Rationale: The initial step involves the conversion of the aldehyde group of 2-chloro-5-fluoronicotinaldehyde into an oxime. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, to facilitate the dissolution of both the organic substrate and the hydroxylamine hydrochloride salt.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (5.902 mmol, 1.1 eq) in water (7.5 mL).
-
In a separate flask, prepare a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol, 1.0 eq) in ethanol (10 mL).
-
Add the solution of 2-chloro-5-fluoronicotinaldehyde to the hydroxylamine hydrochloride solution in one portion at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of a white solid indicates the precipitation of the oxime intermediate.
-
After 1 hour, add water (10 mL) to the reaction mixture to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration and wash with water.
-
Dry the solid to obtain the intermediate oxime, which can be used in the next step without further purification.[2]
Part 2: Dehydration of the Oxime to this compound
Rationale: The second step is the dehydration of the oxime intermediate to the corresponding nitrile. 1,1'-Carbonyldiimidazole (CDI) is an effective and mild dehydrating agent for this transformation. The reaction proceeds via the activation of the oxime's hydroxyl group by CDI, followed by an elimination reaction that forms the nitrile triple bond. Dichloromethane (CH₂Cl₂) is a suitable solvent for this reaction as it is relatively inert and allows for easy workup. The reaction is performed under an inert atmosphere (nitrogen) to prevent the ingress of moisture, which could hydrolyze the CDI.
Experimental Protocol:
-
Suspend the dried oxime intermediate from the previous step in dichloromethane (15 mL) in a reaction flask under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (6.438 mmol, 1.2 eq) to the suspension. The mixture should turn into a clear solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
The crude residue is then purified by silica gel chromatography.[2]
Reaction Mechanism
The chemical transformations underlying this synthesis are illustrated below.
Sources
Application Notes and Protocols for the Synthesis of 2-Chloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details established synthetic routes for the preparation of 2-chloro-5-fluoronicotinonitrile, a key building block in medicinal chemistry and drug development. This document provides an in-depth analysis of various starting materials and synthetic strategies, complete with detailed, step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the chemical transformations. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction
This compound is a valuable heterocyclic intermediate widely utilized in the synthesis of a variety of biologically active molecules, including pharmaceutical agents and agrochemicals. The presence of the chloro, fluoro, and cyano functionalities on the pyridine ring offers multiple reaction sites for further chemical modification, making it a versatile scaffold in the design of novel compounds. This document outlines several reliable methods for the synthesis of this important compound, with a focus on starting materials, reaction conditions, and mechanistic considerations.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route may depend on factors such as the availability and cost of the starting materials, desired scale of the reaction, and safety considerations. The most common and well-documented strategies are detailed below.
Route 1: From 2-Chloro-5-fluoronicotinaldehyde
This two-step method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. This is a high-yielding and straightforward approach.
Reaction Pathway
Caption: Synthesis of this compound from 2-Chloro-5-fluoronicotinaldehyde.
Protocol
Step 1: Preparation of 2-Chloro-5-fluoronicotinaldoxime
-
To a solution of hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) in a single portion.[1]
-
A white solid will precipitate. Stir the mixture at room temperature for 1 hour.[1]
-
Add water (10 mL) to the suspension.
-
Filter the white solid and wash with water to obtain the intermediate oxime.[1]
Step 2: Dehydration to this compound
-
Suspend the intermediate oxime from the previous step in dichloromethane (15 mL) under a nitrogen atmosphere.[1]
-
Add 1,1'-carbonyldiimidazole (6.438 mmol). The suspension should become a clear solution.[1]
-
Heat the mixture at reflux for 1 hour.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., 15% hexanes/EtOAc) to yield this compound as a white solid.[1]
Expected Yield: Approximately 89.5%.[1]
Route 2: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinonitrile
This method utilizes a more substituted precursor and selectively removes the chlorine atom at the 6-position. This approach is advantageous if the starting dichlorinated compound is readily available.
Reaction Pathway
Caption: Synthesis via selective dechlorination.
Protocol
-
In a suitable reaction flask, dissolve 2,6-dichloro-5-fluoronicotinonitrile (1 g) in a mixture of acetic acid (5 mL) and water (0.5 mL).[2]
-
Cool the mixture with an ice bath.
-
Add zinc powder portion-wise while stirring. For a larger scale reaction (e.g., 20 g of ethyl 2,6-dichloro-5-fluoronicotinate), zinc powder can be added in three portions (4 g each) over 1.5 hours at room temperature.[2]
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add a 5% aqueous solution of sodium bicarbonate and ethyl acetate for liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate = 6/1) to obtain this compound.[2]
Route 3: Sandmeyer-Type Reaction from an Amino Precursor
The Sandmeyer reaction is a classic method for the conversion of an aromatic amino group into various functionalities, including halides and nitriles, via a diazonium salt intermediate.[3][4][5] While a specific detailed protocol for the direct conversion of 2-amino-5-fluoro-3-cyanopyridine to this compound is not extensively detailed in the provided search results, the general principles of the Sandmeyer reaction can be applied. This would typically involve the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by reaction with a copper(I) chloride catalyst.[3][5][6]
Conceptual Reaction Pathway
Caption: Conceptual Sandmeyer-type synthesis.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1 | 2-Chloro-5-fluoronicotinaldehyde | Hydroxylamine hydrochloride, 1,1'-Carbonyldiimidazole | High yield, straightforward procedure.[1] | Aldehyde starting material may be less common. |
| 2 | 2,6-Dichloro-5-fluoronicotinonitrile | Zinc powder, Acetic acid | Utilizes a potentially more accessible starting material. | Requires selective reaction and careful control of conditions. |
| 3 | 2-Amino-5-fluoro-3-cyanopyridine | Sodium nitrite, Copper(I) chloride | Classic and versatile method for introducing a chloro group.[3][5] | Diazonium salts can be unstable; requires low temperatures. |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The starting materials and reagents used in these syntheses may be hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. It is generally recommended to use them in solution without isolation.
Conclusion
This application note has provided a detailed overview of the primary synthetic routes to this compound. The choice of the most appropriate method will be dictated by the specific needs and resources of the laboratory. The protocols provided herein are based on established literature and offer reliable pathways to this important synthetic intermediate.
References
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
-
Sandmeyer reaction. Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Vedantu. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
Sources
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- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Chloro-5-fluoronicotinonitrile Derivatives
<
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-chloro-5-fluoronicotinonitrile derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The protocols detailed herein focus on leveraging the versatility and efficiency of palladium-catalyzed cross-coupling reactions to construct diverse molecular architectures centered around the this compound scaffold. We delve into the mechanistic underpinnings of these transformations, offer practical guidance on reaction optimization, and present step-by-step experimental procedures for key synthetic routes, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and scalable methods for the synthesis of these valuable heterocyclic building blocks.
Introduction: The Significance of this compound Derivatives
The this compound core is a privileged scaffold in medicinal chemistry and materials science. The presence of multiple, orthogonally reactive sites—the chloro, fluoro, and cyano groups—on the pyridine ring allows for sequential and regioselective functionalization, making it an ideal building block for the construction of complex molecular libraries.[1][2] Fluorine substitution, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, derivatives of this compound are integral components in a wide array of biologically active compounds.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such highly substituted aromatic and heteroaromatic systems.[3][4] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] This application note will explore the practical application of these transformative methodologies to the synthesis of this compound derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involves three key elementary steps: oxidative addition, transmetalation (for C-C and C-N couplings) or a related step, and reductive elimination.[4][6]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (in our case, a derivative of this compound) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate.[6] The reactivity of the halide follows the general trend I > Br > Cl, although specialized ligands have been developed to facilitate the activation of less reactive aryl chlorides.[7]
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide.[5] This step is often facilitated by the presence of a base.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols: Synthesis of Key Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative this compound derivatives via common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-(Aryl)-5-fluoronicotinonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This reaction is widely used for the synthesis of biaryl and heterobiaryl systems.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3.1.1: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)nicotinonitrile
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 156.55 | 157 mg | 1.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol | 1.2 |
| Pd(dppf)Cl2 | 816.64 | 41 mg | 0.05 mmol | 0.05 |
| Na2CO3 (2M aq.) | 105.99 | 1.5 mL | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (157 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(dppf)Cl2 (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and the 2M aqueous solution of Na2CO3 (1.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-5-fluoronicotinonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[8][9] This reaction is particularly valuable for the synthesis of aniline derivatives.
Protocol 3.2.1: Synthesis of 5-Fluoro-2-(phenylamino)nicotinonitrile
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 156.55 | 157 mg | 1.0 mmol | 1.0 |
| Aniline | 93.13 | 112 mg | 1.2 mmol | 1.2 |
| Pd2(dba)3 | 915.72 | 23 mg | 0.025 mmol | 0.025 |
| XPhos | 476.65 | 48 mg | 0.1 mmol | 0.1 |
| NaOt-Bu | 96.10 | 144 mg | 1.5 mmol | 1.5 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add Pd2(dba)3 (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOt-Bu (144 mg, 1.5 mmol) to a Schlenk tube.
-
Outside the glovebox, add this compound (157 mg, 1.0 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and aniline (112 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate).
Sonogashira Coupling: Synthesis of 2-(Alkynyl)-5-fluoronicotinonitriles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10][11]
Protocol 3.3.1: Synthesis of 5-Fluoro-2-(phenylethynyl)nicotinonitrile
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 156.55 | 157 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | 102.14 | 123 mg | 1.2 mmol | 1.2 |
| Pd(PPh3)4 | 1155.56 | 58 mg | 0.05 mmol | 0.05 |
| CuI | 190.45 | 10 mg | 0.05 mmol | 0.05 |
| Triethylamine | 101.19 | 0.28 mL | 2.0 mmol | 2.0 |
| THF | - | 5 mL | - | - |
Procedure:
-
To a Schlenk flask, add this compound (157 mg, 1.0 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add THF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently reactive halide | For aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands). Increase reaction temperature. | |
| Poor quality reagents | Use freshly distilled solvents and high-purity starting materials. | |
| Formation of side products | Homo-coupling of the organometallic reagent | Use a lower catalyst loading. Ensure slow addition of the organometallic reagent. |
| Protodeboronation (Suzuki) | Use anhydrous solvents and ensure the base is of good quality. | |
| Dehalogenation | Use milder reaction conditions (lower temperature, shorter reaction time). | |
| Difficulty in purification | Co-elution of product and catalyst residues | Use a scavenger resin to remove residual palladium. Consider recrystallization if the product is a solid. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of a wide range of this compound derivatives. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can efficiently access diverse libraries of these valuable compounds for applications in drug discovery and materials science. The protocols outlined in this guide serve as a starting point for the development of robust and scalable synthetic routes to novel this compound-based molecules.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry LibreTexts. (2023, August 2). 2.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 10).
- MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- ACS Publications. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 791644-48-9.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- NIH. (n.d.).
- BLD Pharm. (n.d.). 791644-48-9|this compound.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (n.d.). Palladium(III)
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF.
- Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- NIH. (n.d.).
- NIH. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed.
- ResearchGate. (2025, October 18). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF.
- Pharmaffiliates. (n.d.). CAS No : 1020253-14-8| Chemical Name : 6-Chloro-5-fluoronicotinonitrile.
- ResearchGate. (2025, August 7). ChemInform Abstract: One-Pot Synthesis of Biaryl Lactones by Sonogashira Cross-Coupling Reactions of 4-Chloro-3-formylcoumarin and Subsequent Domino [5 + 1] Cyclization/Deacetylation Reactions with 1,3-Dicarbonyl Compounds..
- ResearchGate. (2025, July 2). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Biosynth. (n.d.). 2-Chloro-5-fluoronicotinamide | 75302-64-6 | ADA30264.
- BLD Pharm. (n.d.). 884494-74-0|2-Chloro-5-fluoroisonicotinic acid.
- BLD Pharm. (n.d.). 1020253-14-8|6-Chloro-5-fluoronicotinonitrile.
- BLD Pharm. (n.d.). 1805963-31-8|2-Chloro-3-(difluoromethyl)-5-fluoroisonicotinonitrile.
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Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using 2-Chloro-5-fluoronicotinonitrile
Introduction: The Strategic Importance of C-N Bond Formation with 2-Chloro-5-fluoronicotinonitrile
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods.[1]
This guide focuses on the application of the Buchwald-Hartwig amination to a particularly valuable substrate: this compound. The resulting 2-amino-5-fluoronicotinonitrile scaffold is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5][6][7] The nitrile and pyridine functionalities offer multiple points for further chemical elaboration, making this a versatile building block for creating diverse molecular libraries.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to successfully perform Buchwald-Hartwig amination reactions with this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (this compound). This step forms a palladium(II) intermediate.[9][10] The reactivity of the aryl halide generally follows the trend I > Br > Cl, making the coupling of aryl chlorides like our substrate a more challenging transformation that often requires more specialized catalyst systems.[8][11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.[12]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][9]
Visualizing the Catalytic Cycle
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen.[2] It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. Anhydrous solvents are recommended.[11]
-
Reagent Purity: The purity of all reagents, especially the amine, base, and solvent, is critical for reproducible results.
Protocol 1: General Procedure for the Amination of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[13]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 equivalents) to the reaction vessel.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent. The typical concentration is 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[8] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Key Parameters and Optimization
The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection of several key parameters.
| Parameter | General Recommendations & Rationale |
| Palladium Source | Pd₂(dba)₃ is a common Pd(0) source.[8] Pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred as they are air-stable and offer improved reactivity and reproducibility.[8] |
| Ligand | The choice of phosphine ligand is critical, especially for challenging substrates like heteroaryl chlorides.[14] Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective for these transformations.[13] |
| Base | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[8] |
| Solvent | Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[8][15] For certain applications, alcoholic solvents like tert-butanol can be beneficial. The solubility of all reaction components should be considered. |
| Temperature | Reactions are typically heated to facilitate the oxidative addition and reductive elimination steps.[8] Temperatures between 80-120 °C are common. Microwave irradiation can sometimes be used to accelerate the reaction. |
| Amine Scope | A wide range of primary and secondary aliphatic and aromatic amines can be used.[8] For the synthesis of primary anilines, an ammonia surrogate such as benzophenone imine may be necessary to prevent diarylation.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Poor solubility of reagents- Inappropriate ligand or base | - Use a fresh palladium source or precatalyst.- Ensure proper degassing of solvents and use of an inert atmosphere.- Try a different solvent or a solvent mixture.- Screen a panel of ligands and bases.[11] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- β-hydride elimination from the palladium-amido intermediate | - Use anhydrous solvents and reagents.- Employ a more sterically hindered ligand to disfavor β-hydride elimination. |
| Diarylation of Primary Amines | - The primary amine product is more reactive than the starting amine. | - Use a larger excess of the primary amine.- Employ a ligand system known to favor monoarylation (e.g., BrettPhos).[13]- Consider using an ammonia surrogate.[9] |
| Difficulty with Electron-Deficient Amines | - Lower nucleophilicity of the amine. | - Use a stronger base (e.g., LHMDS).- Employ a more electron-rich ligand to promote reductive elimination. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable 2-amino-5-fluoronicotinonitrile derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for drug discovery and other applications.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ChemSusChem. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Angewandte Chemie International Edition. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Tetrahedron Letters. A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. [Link]
-
Semantic Scholar. Palladium-catalyzed amination of aryl chlorides. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
ResearchGate. Applications of fluorine-containing amino acids for drug design. [Link]
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
ResearchGate. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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The Strategic Synthesis of 2-Aryl-5-fluoronicotinonitriles: A Deep Dive into the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoronicotinonitrile
Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, the pyridine nucleus remains a cornerstone scaffold. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-arylpyridines represent a particularly valuable class of compounds, often exhibiting potent biological activities. The Suzuki-Miyaura cross-coupling reaction has emerged as a paramount tool for the construction of such biaryl systems, lauded for its functional group tolerance, generally mild conditions, and the commercial availability of a diverse range of boronic acids.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Chloro-5-fluoronicotinonitrile with a variety of boronic acids. This specific substrate presents a unique set of challenges and opportunities due to the electronic nature of the pyridine ring, which is rendered electron-deficient by the presence of both a cyano and a fluoro substituent. This guide will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of optimal reaction conditions, and provide detailed, actionable protocols for researchers in the field.
Theoretical Framework: The Palladium-Catalyzed Dance of Suzuki-Miyaura
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation.
A generalized catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in our case, the C-Cl bond of this compound) to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Experimental Design and Optimization: A Rationale-Driven Approach
The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent. The electron-deficient nature of the pyridine ring makes the C-Cl bond more susceptible to oxidative addition compared to electron-rich aryl chlorides. However, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.
Catalyst and Ligand Selection: The Key to Reactivity
For challenging substrates like heteroaryl chlorides, the choice of palladium catalyst and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts are often preferred for their ease of handling. These are reduced in situ to the active Pd(0) species. Common choices include Pd(OAc)₂, PdCl₂(dppf), and more advanced precatalysts like those based on biarylphosphine ligands (e.g., XPhos, SPhos).[5]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands are generally favored. These ligands promote the oxidative addition step and facilitate the reductive elimination. Examples include:
-
Triphenylphosphine (PPh₃): A classic and often effective ligand.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand that often enhances catalyst stability and activity.[1]
-
Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of challenging substrates, including heteroaryl chlorides.[5]
-
The Role of the Base: Activating the Boronic Acid
The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The strength and solubility of the base can influence the reaction outcome. For instance, K₃PO₄ is a stronger base than K₂CO₃ and is often effective for less reactive substrates.[6][7]
-
Fluoride Sources: Bases like KF or CsF can also be effective, particularly when dealing with boronic esters.
Solvent Systems: Providing the Reaction Medium
The solvent must be capable of dissolving the reactants and catalyst system and should be stable at the required reaction temperature. Aprotic polar solvents are generally preferred.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices, often used in combination with water. The presence of water can be beneficial for the dissolution of the inorganic base and can facilitate the transmetalation step.[1][8]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and toluene are also frequently employed.[7]
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of the reaction conditions may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoronicotinonitrile.
Data Presentation: A Survey of Reaction Conditions and Outcomes
The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 6 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2) | DMF | 120 | 12 | 78 |
| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 75 |
Troubleshooting and Considerations
-
Low Yields: If the reaction proceeds with low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald ligand-based system), or a stronger base (e.g., K₃PO₄).
-
Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic, especially with electron-rich or heteroarylboronic acids. Using a less polar solvent, a milder base, or a more active catalyst to shorten the reaction time can help mitigate this issue.[6]
-
Dehalogenation: The starting material may undergo reduction to 5-fluoronicotinonitrile. This can be minimized by ensuring a strictly inert atmosphere and using a well-defined catalyst system.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures and can be suppressed by using a slight excess of the boronic acid and an appropriate ligand.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to a diverse range of 2-aryl-5-fluoronicotinonitriles. By understanding the underlying mechanism and the roles of the various reaction components, researchers can rationally design and optimize reaction conditions to achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to synthesize these important heterocyclic scaffolds.
References
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. The Journal of organic chemistry, 78(8), 4123–4131. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Belnome, F., Fehér, P., van der Pijl, F., Sharma, V., Varga, B., Orru, R. V. A., ... & Novák, Z. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv. [Link]
-
Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]
-
Belnome, F., Fehér, P., van der Pijl, F., Sharma, V., Varga, B., Orru, R. V. A., ... & Novák, Z. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [Link]
-
Belnome, F., Fehér, P., van der Pijl, F., Sharma, V., Varga, B., Orru, R. V. A., ... & Novák, Z. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]
-
Belnome, F., Fehér, P., van der Pijl, F., Sharma, V., Varga, B., Orru, R. V. A., ... & Novák, Z. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Semantic Scholar. [Link]
-
Driver, T. G., Harris, J. R., & Chomas, N. C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][9]-Fused Indole Heterocycles. The Journal of organic chemistry, 79(8), 3533–3544. [Link]
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- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-fluoronicotinonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2][3] Its utility stems from a strategically functionalized pyridine core, featuring two distinct halogen atoms (chlorine and fluorine) and a potent electron-withdrawing nitrile group. This specific arrangement activates the heterocyclic ring for nucleophilic aromatic substitution (SNAr), a powerful C-N, C-O, and C-S bond-forming reaction.[4][5]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging SNAr reactions on this substrate. We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, offering field-proven insights to facilitate its successful application in complex synthetic campaigns.
Part 1: Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] Aromaticity is subsequently restored by the expulsion of a leaving group.
For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). In this compound, the ring nitrogen and the cyano (-CN) group at the C3 position serve as powerful activators, significantly lowering the energy of the Meisenheimer intermediate.[8]
The Decisive Factor: Regioselectivity
A critical question for this substrate is which halogen is preferentially displaced. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state, the regioselectivity is ultimately dictated by the position of substitution.[5]
-
C2-Position (Chloro): The carbon atom bearing the chlorine is ortho to the ring nitrogen and para to the cyano group. Both positions provide strong resonance stabilization for the negative charge developed in the Meisenheimer complex upon nucleophilic attack.
-
C5-Position (Fluoro): The carbon atom bearing the fluorine is meta to both the ring nitrogen and the cyano group. Resonance stabilization from these EWGs is not possible for an intermediate formed by attack at C5.
Consequently, nucleophilic attack occurs almost exclusively at the C2 position , leading to the displacement of the chloride ion. The pronounced electronic activation at C2 far outweighs the inherently better leaving group ability of fluoride.
Caption: General SNAr mechanism at the C2 position of this compound.
Part 2: Experimental Protocols and Data
The following protocols are designed as robust starting points and can be optimized for specific nucleophiles and scales. The choice of base and solvent is critical for success. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the nucleophile while not interfering with the reaction.[9]
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a typical procedure for the synthesis of 2-amino-5-fluoronicotinonitrile derivatives, which are valuable intermediates in pharmaceutical synthesis.[10][11][12]
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, aniline, benzylamine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water & Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add the amine nucleophile, followed by potassium carbonate. The base is crucial to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-substituted product.
-
Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)
The synthesis of 2-alkoxy-5-fluoronicotinonitriles provides access to another important class of substituted pyridines.[13] This reaction typically requires a stronger base to deprotonate the alcohol.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (e.g., methanol, benzyl alcohol, phenol) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add the alcohol nucleophile and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of this compound in anhydrous THF dropwise to the alkoxide suspension.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
Thiol nucleophiles are generally very reactive and can often undergo SNAr reactions under milder conditions.[14][15][16]
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the thiol, and cesium carbonate in anhydrous acetonitrile. Cesium carbonate is an effective base for this transformation and often leads to higher yields.
-
Stir the mixture at room temperature or heat gently to 40-60 °C.
-
Monitor the reaction until the starting material is consumed (often complete in 1-4 hours).
-
Filter the reaction mixture to remove inorganic salts, washing the solid with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 2-thioether product by column chromatography or recrystallization.
-
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) |
| Amines | Benzylamine | K₂CO₃ | DMF | 80-100 | 2-6 | 85-95% |
| Alcohols | Benzyl Alcohol | NaH | THF | 0 to RT | 4-12 | 75-90% |
| Thiols | Thiophenol | Cs₂CO₃ | MeCN | RT to 60 | 1-4 | 90-98% |
Note: Yields are representative and highly dependent on the specific substrate and purification method.
Part 3: Applications and Troubleshooting
Synthetic Applications
The products of these SNAr reactions are key intermediates for more complex molecular architectures.
-
Pharmaceuticals: The 2-amino derivatives are precursors to kinase inhibitors, antibacterial agents, and other bioactive molecules.[11][12] The fluorine at the C5 position often enhances metabolic stability and binding affinity.
-
Agrochemicals: Substituted nicotinonitriles are used in the synthesis of novel herbicides and fungicides.[3]
-
Materials Science: The rigid, polar nature of the substituted pyridine ring makes these compounds interesting for developing organic electronic materials.[3]
Troubleshooting Guide
-
Problem: No or Low Reactivity
-
Cause: Insufficiently activated nucleophile or low temperature.
-
Solution: For alcohols, ensure complete deprotonation with a strong base like NaH. For amines, consider a stronger base like Cs₂CO₃. Increase the reaction temperature in 20 °C increments. Ensure solvents are truly anhydrous, as water can quench bases and hydrolyze the substrate.
-
-
Problem: Formation of Multiple Products
-
Cause: At very high temperatures (>120-140 °C), displacement of the fluoride at C5 might become competitive. The nitrile group could also undergo side reactions with very strong nucleophiles or bases.
-
Solution: Reduce the reaction temperature. Use a milder base if possible. Limit the reaction time to just after the consumption of the starting material.
-
-
Problem: Difficult Purification
-
Cause: Similar polarity of product and unreacted nucleophile (especially with anilines or phenols).
-
Solution: Use a slight excess of the limiting reagent (the chloro-nitrile) to ensure the nucleophile is fully consumed. An acidic or basic wash during work-up can help remove unreacted amine or phenolic nucleophiles, respectively.
-
References
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Lai, C.-A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Molecules, 29(6), 1345. Available at: [Link]
-
RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile.
-
Al-Zahrani, H. S., et al. (2016). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 10, 63. Available at: [Link]
-
National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(28), 8345-8353. Available at: [Link]
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]
-
CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]
-
WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
MDPI. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Molecules, 27(14), 4567. Available at: [Link]
-
RSC Publishing. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluoronicotinonitrile in Pharmaceutical Ingredient Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of drug design. These moieties can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1] 2-Chloro-5-fluoronicotinonitrile (CAS No. 791644-48-9) has emerged as a highly valuable and versatile building block for medicinal chemists.[2] Its unique electronic and steric profile, characterized by an electron-deficient pyridine ring substituted with a nitrile group and two distinct halogens, makes it a prime substrate for a range of chemical transformations.
The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the fluorine at the 5-position and the nitrile at the 3-position further enhance this reactivity through inductive and mesomeric effects.[3] This pre-activated state allows for mild and selective reaction conditions, a critical factor in complex, multi-step active pharmaceutical ingredient (API) syntheses. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Diagram 1: Structure of this compound
Caption: Chemical structure of the title compound.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount in a research environment. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 791644-48-9 | [2] |
| Molecular Formula | C₆H₂ClFN₂ | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Store at 2-8°C under an inert atmosphere |[2] |
Safety and Handling Precautions
This compound and its related precursors, like 2-Chloro-5-fluoronicotinic acid, are irritants.[5][6] Proper personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.[5][7]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][7]
-
Handling: Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling.[5][6]
-
First Aid:
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary utility of this compound in pharmaceutical synthesis stems from its high reactivity in SNAr reactions. In this mechanism, a nucleophile attacks the electron-poor pyridine ring at the carbon bearing the chloro-substituent.[8] The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ring nitrogen, the 3-cyano group, and the 5-fluoro group) which stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex.[8] Although some modern research suggests that certain SNAr reactions may be concerted rather than stepwise, the stepwise model remains a powerful predictor of reactivity for highly activated systems like this one.[9]
The chlorine atom at the 2-position is an excellent leaving group, making the substitution both kinetically and thermodynamically favorable. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in drug molecules.[10]
Diagram 2: Generalized SNAr Mechanism
Caption: Stepwise addition-elimination mechanism for SNAr.
Application Spotlight: Synthesis of a Varenicline Intermediate
Varenicline (marketed as Chantix) is a prescription medication used to treat smoking addiction.[11] Its complex tetracyclic structure is assembled through a multi-step synthesis. One key step involves the construction of the pyrazine ring, which often utilizes a substituted diamine precursor. This compound can be used to synthesize advanced intermediates on the pathway to this diamine.
While direct synthesis of a varenicline precursor from this compound is proprietary, a well-documented analogous reaction is the dehydration of a corresponding amide or oxime to form the nitrile. The following protocol details the synthesis of this compound itself from 2-chloro-5-fluoronicotinaldehyde, a reaction that showcases the robust chemistry of this scaffold.[4] This transformation is critical as it installs the versatile nitrile group.
Experimental Protocol: Synthesis via Dehydration of Aldoxime
This two-step, one-pot protocol converts 2-chloro-5-fluoronicotinaldehyde into this compound with high yield. The causality behind this choice is efficiency; generating the aldoxime intermediate and immediately dehydrating it without a separate workup saves time, materials, and potential yield loss.
Diagram 3: Experimental Workflow
Caption: Workflow for the synthesis of the title compound.
Table 2: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 2-chloro-5-fluoronicotinaldehyde | 851484-95-2 | 159.54 | 0.856 g | 5.365 |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 0.410 g | 5.902 |
| Carbonyl diimidazole (CDI) | 530-62-1 | 162.15 | 1.044 g | 6.438 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 10 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 7.5 mL + 10 mL | - |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 15 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | - | As needed | - |
Step-by-Step Methodology: [4]
-
Oxime Formation:
-
In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.410 g) in deionized water (7.5 mL).
-
In a separate beaker, dissolve 2-chloro-5-fluoronicotinaldehyde (0.856 g) in ethanol (10 mL).
-
Add the aldehyde solution to the hydroxylamine solution in one portion at room temperature (20-25°C) with magnetic stirring.
-
Rationale: This is a classic condensation reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The slightly acidic conditions from the hydrochloride salt can catalyze the dehydration of the initial hemiaminal intermediate.
-
A white solid (the intermediate aldoxime) will precipitate. Continue stirring for 1 hour.
-
Add an additional 10 mL of water to ensure complete precipitation. Filter the white solid using a Büchner funnel and wash with a small amount of cold water. Air-dry the solid for 15-20 minutes.
-
-
Dehydration to Nitrile:
-
Transfer the crude, moist aldoxime intermediate to a clean 50 mL round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add dichloromethane (15 mL) to create a suspension.
-
Under a nitrogen atmosphere, add carbonyl diimidazole (CDI) (1.044 g). The suspension should turn into a clear solution.
-
Rationale: CDI is an excellent and mild dehydrating agent. It reacts with the hydroxyl group of the oxime to form a good leaving group, facilitating an E2-type elimination to form the carbon-nitrogen triple bond of the nitrile. Dichloromethane is an ideal inert solvent for this step.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 1 hour.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 15:85 EtOAc/Hexanes eluent system until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography.
-
Rationale: Chromatography is necessary to remove any unreacted CDI, imidazole byproduct, and other minor impurities, ensuring high purity of the final API intermediate.
-
Elute the column with a 15% Ethyl Acetate in Hexanes mixture.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the final product as a white solid.
-
Table 3: Expected Results and Characterization Data
| Parameter | Expected Outcome |
|---|---|
| Product | This compound |
| Physical State | White Solid |
| Yield | ~85-90% (e.g., ~0.75 g)[4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H)[4] |
| Purity (by HPLC) | >98% |
Alternative Synthetic Pathways: Cross-Coupling Reactions
While SNAr is the most common application, the chloro-substituent on the pyridine ring also enables its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This reaction allows for the formation of carbon-carbon bonds, linking the pyridine scaffold to other aryl or vinyl groups. This is particularly valuable for synthesizing complex bi-aryl structures found in many modern pharmaceuticals.[13]
For a Suzuki coupling, this compound would be reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent like dioxane or toluene.[12] This expands the synthetic utility of the title compound beyond the introduction of heteroatom nucleophiles.
Conclusion
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its highly activated nature towards nucleophilic aromatic substitution allows for the efficient and selective introduction of diverse functionalities under mild conditions. The detailed protocol for its synthesis illustrates the robust and high-yielding chemistry associated with this scaffold. Furthermore, its potential for use in C-C bond-forming cross-coupling reactions underscores its broad applicability. For researchers and drug development professionals, a thorough understanding of the reactivity, handling, and application of this building block is essential for the rapid and successful development of novel therapeutic agents.
References
-
Protocols.io. Synthesis of fluorinated neonicotinoids. [Link]
- Google Patents.
- Google Patents.
-
European Patent Office. EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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Application Notes and Protocols: 2-Chloro-5-fluoronicotinonitrile as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-5-fluoronicotinonitrile
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can significantly enhance a molecule's biological activity and pharmacokinetic profile by influencing factors such as metabolic stability, lipophilicity, and binding affinity.[1] Within this context, this compound has emerged as a highly valuable and versatile building block.[2] Its pyridine core is a common feature in numerous bioactive compounds, while its distinct substitution pattern—a reactive chlorine atom at the 2-position, a modulating fluorine atom at the 5-position, and a versatile nitrile group at the 3-position—offers a rich platform for controlled, regioselective chemical modifications.
This guide provides a senior scientist's perspective on the reactivity of this compound and offers detailed, field-tested protocols for its application in key synthetic transformations. The focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, enabling researchers to rationally design synthetic routes and troubleshoot experimental challenges.
Physicochemical Properties and Safe Handling
Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.
| Property | Value | Reference |
| CAS Number | 791644-48-9 | [3] |
| Molecular Formula | C₆H₂ClFN₂ | [3] |
| Molecular Weight | 156.55 g/mol | [3] |
| Appearance | White to off-white powder or crystals | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed.[4] Adherence to strict safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]
-
Handling: Avoid generating dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4] Contaminated clothing should be removed and washed before reuse.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Reactivity Profile and Strategic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing effects of the pyridine nitrogen and the cyano group strongly activate the C2 and C6 positions towards nucleophilic attack, while the C2-chlorine bond is significantly more labile than the C5-fluorine bond in common transformations.
Caption: Reactivity map of this compound.
This differential reactivity allows for a hierarchical approach to synthesis:
-
Functionalization at C2: The C2-chloro group is the primary site for modification via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions.
-
Modification of the Nitrile: The cyano group can be subsequently converted into other functionalities, such as a carboxylic acid or an aminomethyl group, expanding the molecular diversity.[7]
-
Stability of the C5-F bond: The fluorine at C5 is typically retained throughout these sequences, imparting its beneficial electronic and pharmacokinetic properties to the final molecule.[1]
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the most common and powerful transformations involving this compound.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a robust method for forming carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[8][9] The electron-deficient nature of the pyridine ring in this compound makes this reaction particularly efficient at the C2 position.
Protocol 1: SₙAr with Morpholine
This protocol details the substitution of the C2-chlorine with morpholine, a common secondary amine used in drug discovery.[10]
-
Rationale: The reaction is typically conducted at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate. A polar aprotic solvent like DMF or DMSO is used to solvate the reactants and facilitate the reaction.[10] Microwave heating can significantly reduce reaction times.[10]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.5-2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Microwave reaction vial or round-bottom flask with condenser
-
Stir bar, heating mantle or microwave reactor
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Step-by-Step Procedure:
-
To a microwave reaction vial, add this compound (e.g., 157 mg, 1.0 mmol) and a magnetic stir bar.
-
Add anhydrous DMF (3-5 mL) to dissolve the starting material.
-
Add morpholine (e.g., 131 mg, 1.5 mmol, 1.5 equiv).
-
Seal the vial and place it in the microwave reactor. Heat the mixture to 160-165°C for 30 minutes.[10] Alternatively, heat under conventional reflux conditions and monitor by TLC or LC-MS until completion (may take several hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)-5-fluoronicotinonitrile.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for C-C bond formation, indispensable for constructing biaryl and hetero-biaryl motifs.[11] Activating the less reactive C-Cl bond requires a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand like SPhos or XPhos.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Rationale: The choice of a bulky phosphine ligand (e.g., SPhos) is critical to promote the oxidative addition of the C-Cl bond to the Pd(0) center.[12] A base, such as K₃PO₄, is required to activate the boronic acid for the transmetalation step.[12] A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water, degassed
-
Schlenk tube or oven-dried reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (157 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[12]
-
Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[12]
-
Seal the tube tightly and place it in a preheated oil bath at 100°C.
-
Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-fluoro-2-phenylnicotinonitrile.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination allows for the formation of C-N bonds, a transformation that is otherwise challenging.[13] Similar to Suzuki coupling, this reaction requires a sophisticated Pd-ligand system to couple aryl halides with a broad range of amines.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with Aniline
-
Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine in the catalytic cycle. Toluene is a common solvent. The choice of ligand, such as Xantphos, is crucial for promoting the reductive elimination step that forms the C-N bond.[15]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Step-by-Step Procedure:
-
Inside a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (17.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
In a separate vial, dissolve this compound (157 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Add the solution of the starting material to the catalyst-base mixture.
-
Add aniline (112 mg, 1.2 mmol).
-
Seal the vial, remove it from the glovebox, and heat in an oil bath at 110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding water. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to afford 5-fluoro-2-(phenylamino)nicotinonitrile.
-
Sequential Functionalization Strategy
The true power of this compound lies in its potential for sequential, multi-step syntheses. A common workflow involves an initial C-C or C-N bond formation at the C2 position, followed by chemical modification of the nitrile group.
Caption: A synthetic workflow for diverse library generation.
This two-step approach allows for the rapid generation of diverse chemical libraries from a single, readily available starting material, making it an exceptionally efficient tool for structure-activity relationship (SAR) studies in drug development.
Conclusion
This compound is a powerful and versatile building block whose full potential can be unlocked through a rational understanding of its reactivity. The selective functionalization of the C2-position via robust methods like SₙAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, combined with the synthetic flexibility of the nitrile group, provides chemists with a reliable platform for the synthesis of complex, high-value molecules. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this key intermediate in their synthetic endeavors.
References
-
Title: 2-Chloro-5-fluoronicotinic acid Source: ChemBK URL: [Link]
-
Title: 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Exploring the Applications of 2-Chloro-6-fluoronitrobenzene in Agrochemicals and Specialty Chemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
- Title: Preparation of 2-Cl-5-F-nicotinate and nicotonic acid Source: Google Patents URL
-
Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PubMed Central URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
-
Title: 16.6 Nucleophilic Aromatic Substitution Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines Source: ResearchGate URL: [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile [smolecule.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Application of 2-Chloro-5-fluoronicotinonitrile in Modern Synthesis
Abstract
2-Chloro-5-fluoronicotinonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with three distinct electron-withdrawing groups (chloro, fluoro, and cyano), imparts a versatile and predictable reactivity profile. This guide provides an in-depth exploration of the principal reaction mechanisms involving this scaffold, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and field-proven protocols to leverage its synthetic potential. We will dissect key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and functional group manipulations of the nitrile moiety.
Introduction: The Strategic Value of this compound
The pyridine nucleus is a privileged scaffold, appearing in a vast array of pharmaceuticals and functional materials. The specific substitution pattern of this compound (CAS 791644-48-9) makes it an exceptionally valuable intermediate.[1] The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the synergistic electron-withdrawing effects of the ring nitrogen and the C3-cyano group. The fluorine at C5 and the nitrile at C3 offer additional handles for sequential, regioselective functionalization. Understanding the hierarchy of reactivity among these sites is crucial for designing efficient and complex synthetic routes.
This document serves as a practical guide to harnessing this reactivity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just recipes, but self-validating systems for robust chemical synthesis.
Synthesis of the Core Scaffold
Before delving into its reactions, it is instructive to understand the synthesis of the title compound. A common and efficient laboratory-scale synthesis starts from 2-chloro-5-fluoronicotinaldehyde.[2][3] The process involves a two-step sequence: formation of an oxime intermediate followed by dehydration to yield the nitrile.
Protocol 2.1: Synthesis of this compound[2][3]
-
Oxime Formation: To a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 eq) in a mixed solvent system of ethanol and water, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature for 1 hour. The resulting white solid intermediate can be isolated by filtration after the addition of water.
-
Dehydration to Nitrile: Suspend the isolated oxime intermediate in dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq). The suspension will become a clear solution. Heat the mixture to reflux for 1 hour.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The residue can then be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid with typical yields of 85-90%.[2][3]
Caption: Workflow for the synthesis of this compound.
Key Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is the SNAr reaction. The chlorine atom at the C2 position is an excellent leaving group, activated by the powerful electron-withdrawing nature of the adjacent ring nitrogen and the cyano group at C3. This activation significantly lowers the energy barrier for the formation of the key Meisenheimer complex intermediate.[4]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized, negatively charged intermediate (Meisenheimer complex).[4] The aromaticity is then restored by the expulsion of the chloride ion. While recent studies have shown some SNAr reactions can be concerted, the addition-elimination pathway is the generally accepted model for highly activated systems like this one.[5]
Common nucleophiles include primary and secondary amines, alcohols, and thiols, providing straightforward access to a wide range of 2-substituted pyridine derivatives.[3][6]
Caption: General mechanism for the SNAr reaction at the C2 position.
Protocol 3.1: SNAr with an Amine (e.g., Morpholine)[3]
This protocol describes the synthesis of 2-(morpholin-4-yl)-5-fluoronicotinonitrile.
| Parameter | Value / Condition | Rationale |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent stabilizes the charged intermediate. |
| Nucleophile | Morpholine (1.5 - 2.0 eq) | Excess nucleophile can also act as the base to neutralize the HCl byproduct. |
| Base (Optional) | K₂CO₃ or Et₃N (2.0 eq) | An external base can be added to prevent protonation of the nucleophile. |
| Temperature | 80 - 165 °C | Thermal energy is required to overcome the activation barrier. Microwave heating can improve efficiency.[3] |
| Time | 1 - 12 hours | Monitored by TLC or LC-MS until starting material is consumed. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds where direct SNAr is challenging or undesired, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the C2 position of the pyridine and a variety of sp²- and sp³-hybridized carbon nucleophiles, typically from boronic acids or their esters.[7][8] The reaction is highly valued for its functional group tolerance and the relatively low toxicity of its boron-based byproducts.[7]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step requires a base to form the "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 4.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Value / Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Common and effective palladium sources. |
| Ligand | RuPhos (4-10 mol%) or SPhos | Electron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination. |
| Boron Source | Phenylboronic acid (1.2 - 1.5 eq) | The nucleophilic coupling partner. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Essential for activating the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of organic solvent and water is typical and aids in dissolving the base and boronic acid. |
| Temperature | 80 - 110 °C | Required for efficient catalytic turnover. |
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and ligand (e.g., RuPhos, 6 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-18 hours.
-
Cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain 5-fluoro-2-phenylnicotinonitrile.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, serving as a powerful alternative to SNAr, especially for less nucleophilic amines or when milder conditions are required.[10][11] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[11]
The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex, which then undergoes reductive elimination.[10]
Protocol 4.2.1: Buchwald-Hartwig Amination with a Primary Amine
| Parameter | Value / Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |
| Ligand | Xantphos or BINAP (2-6 mol%) | Bidentate phosphine ligands are crucial for stabilizing the catalyst and promoting the reaction. |
| Amine | e.g., Aniline (1.1 - 1.3 eq) | The nitrogen nucleophile. |
| Base | NaOtBu or Cs₂CO₃ (1.5 - 2.5 eq) | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for reaction success. |
| Temperature | 90 - 120 °C | Thermal energy drives the catalytic cycle. |
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (e.g., aniline, 1.2 eq).
-
Heat the reaction to 110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Transformations of the Nitrile Group
The cyano group is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable functionalities, such as carboxylic acids or amines.[12]
Hydrolysis to Carboxylic Acid
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid.[13] This product is itself a valuable intermediate for further derivatization.[6][14]
Protocol 5.1.1: Basic Hydrolysis of the Nitrile[14]
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Add an excess of a base, such as lithium hydroxide (LiOH·H₂O, 1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Remove the methanol by concentration under reduced pressure.
-
Carefully acidify the remaining aqueous solution with concentrated HCl to a pH of 5-6 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a potent and versatile building block whose reactivity is governed by the electronic interplay of its substituents. A thorough understanding of its primary reaction mechanisms—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitrile transformations—empowers chemists to design and execute complex molecular syntheses with high levels of control and efficiency. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable scaffold into their drug discovery and materials science programs.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. Available from: [Link]
-
Mayr, H., & Ofial, A. R. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(43), 14082–14095. Available from: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]
-
MDPI. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved January 6, 2026, from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved January 6, 2026, from [Link]
-
RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved January 6, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols: Hydrolysis of the Nitrile Group in 2-Chloro-5-fluoronicotinonitrile
For: Researchers, scientists, and drug development professionals
Introduction
2-Chloro-5-fluoronicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The targeted conversion of its nitrile group to either a primary amide (2-chloro-5-fluoronicotinamide) or a carboxylic acid (2-chloro-5-fluoronicotinic acid) is a critical transformation. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical insights for the successful hydrolysis of the nitrile functionality in this versatile scaffold. We will explore acid-catalyzed, base-catalyzed, and enzymatic methods, offering a comparative analysis to aid in selecting the optimal conditions for your specific synthetic goals.
Mechanistic Overview of Nitrile Hydrolysis
The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) or an amide (R-CONH₂) proceeds through a two-step mechanism.[1] The initial step involves the hydration of the carbon-nitrogen triple bond to form an amide intermediate.[1][2] Subsequent hydrolysis of the amide yields the carboxylic acid.[1] The reaction conditions, whether acidic, basic, or enzymatic, dictate the rate of these steps and the final product distribution.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4] This activation facilitates the nucleophilic attack by a water molecule.[4][5] A series of proton transfers and tautomerization then leads to the formation of a primary amide.[4] While the amide can be isolated under milder conditions, vigorous acidic conditions (e.g., elevated temperatures) will drive the reaction forward to the corresponding carboxylic acid and an ammonium salt.[2][6]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[1] This is followed by protonation of the resulting intermediate to form an imidic acid, which then tautomerizes to the more stable amide.[1] Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt under forcing conditions.[1][2] Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[2]
Enzymatic Hydrolysis
Biocatalytic methods offer a green and highly selective alternative for nitrile hydrolysis. Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity, often under mild conditions (neutral pH and room temperature).[7][8] This method is particularly advantageous when the hydrolysis needs to be stopped at the amide stage. For the complete conversion to a carboxylic acid, a two-step enzymatic process involving a nitrile hydratase followed by an amidase can be employed, or a nitrilase can be used to directly hydrolyze the nitrile to the carboxylic acid.[7][8]
Comparative Analysis of Hydrolysis Methods
| Method | Primary Product | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | Carboxylic Acid | Conc. H₂SO₄, HCl | High Temperature, Reflux | Inexpensive reagents, straightforward workup for the acid. | Harsh conditions may not be suitable for sensitive substrates, can be difficult to stop at the amide stage.[6] |
| Base-Catalyzed | Carboxylate Salt / Amide | NaOH, KOH | Reflux | Can be stopped at the amide stage with careful control of conditions.[6][9] | Requires subsequent acidification to obtain the carboxylic acid, potential for side reactions with other functional groups. |
| Enzymatic | Amide | Nitrile Hydratase | Mild pH (around 7), Room Temperature | High selectivity for the amide product, environmentally friendly, mild reaction conditions.[7][8] | Enzyme cost and stability can be a factor, optimization of reaction parameters may be required. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to 2-Chloro-5-fluoronicotinic Acid
This protocol describes the complete hydrolysis of this compound to 2-chloro-5-fluoronicotinic acid using concentrated sulfuric acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1 equivalent).
-
Slowly and with caution, add concentrated sulfuric acid (approximately 5-10 volumes). The reaction is exothermic.
-
Heat the reaction mixture to 60-80°C and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC.[10]
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The product will precipitate out of the solution.
-
Filter the solid precipitate and wash it with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as water or an ethanol/water mixture.[11] Alternatively, extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Workflow for Acid-Catalyzed Hydrolysis:
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Protocol 2: Base-Catalyzed Hydrolysis to 2-Chloro-5-fluoronicotinamide
This protocol details the partial hydrolysis of this compound to 2-chloro-5-fluoronicotinamide using milder basic conditions.
Materials:
-
This compound
-
Sodium hydroxide or Potassium hydroxide (10% aqueous solution)
-
Methanol or Ethanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
1 N Hydrochloric acid (for pH adjustment)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2 volumes).[9]
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or HPLC to ensure the reaction stops at the amide stage.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with deionized water (10 volumes) and extract with dichloromethane or ethyl acetate (2 x 10 volumes).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Scheme for Base-Catalyzed Hydrolysis:
Caption: Selective hydrolysis to the amide under mild basic conditions.
Protocol 3: Enzymatic Hydrolysis to 2-Chloro-5-fluoronicotinamide
This protocol provides a general guideline for the enzymatic hydrolysis using a commercially available nitrile hydratase. Specific conditions may need to be optimized based on the enzyme manufacturer's recommendations.
Materials:
-
This compound
-
Nitrile Hydratase (e.g., from Rhodococcus sp.)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Separatory funnel
Procedure:
-
Prepare a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO, ethanol) if solubility in the aqueous buffer is low.
-
In a bioreactor or a flask in a temperature-controlled shaker, add the phosphate buffer (pH 7.0).
-
Add the nitrile hydratase enzyme to the buffer.
-
Add the substrate solution to the enzyme mixture. The final substrate concentration should be optimized (typically in the range of 10-100 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (usually 25-37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC, measuring the decrease in the starting material and the formation of the amide product.
-
Once the reaction is complete, the product can be extracted from the aqueous phase using ethyl acetate.
-
The combined organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude amide.
-
Purification can be achieved by recrystallization or column chromatography.
Troubleshooting and Key Considerations
-
Substrate Solubility: this compound has limited water solubility. For aqueous reactions, the use of a co-solvent may be necessary.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or HPLC is crucial, especially for the base-catalyzed hydrolysis, to prevent over-hydrolysis to the carboxylic acid.
-
Workup and Purification: The purification of nicotinic acid derivatives can sometimes be challenging due to their polarity. Recrystallization is often an effective method.[11][12][13] For column chromatography, a mobile phase of ethyl acetate and hexanes is commonly used.
-
Safety: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
The hydrolysis of the nitrile group in this compound is a fundamental transformation that can be achieved through various methods. The choice between acid-catalyzed, base-catalyzed, or enzymatic hydrolysis will depend on the desired product (amide or carboxylic acid), the sensitivity of other functional groups in the molecule, and considerations of reaction conditions and environmental impact. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important synthetic step.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
- Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (pp. 423-472). Thieme.
- CHIMIA. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. 51(6), 304-307.
- Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. Russian Journal of Chemistry, 6(1), 1-15.
- Gradley, M., & Knowles, C. J. (1994). Microbial hydrolysis of organic nitriles and amides. Biotechnology Letters, 16(1), 41-46.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Organic Syntheses. (n.d.). PREPARATION OF p-CARBOMETHOXYBENZAMIDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
ResearchGate. (2020). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]
-
ResearchGate. (2021). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... Retrieved from [Link]
-
YouTube. (2020, October 6). Acid-catalyzed nitrile hydrolysis. Retrieved from [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 13. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoronicotinonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-5-fluoronicotinonitrile. It addresses common challenges and frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the synthesis, but the final yield of this compound is significantly lower than expected or non-existent. What could have gone wrong?
Low yield is a common issue that can stem from various factors throughout the synthetic process. Here’s a breakdown of potential causes and how to address them, depending on your chosen synthetic route.
Potential Cause A: Inefficient Diazotization (Sandmeyer Route)
If you are synthesizing this compound from an amino precursor like 2-amino-5-fluoropyridine via a Sandmeyer-type reaction, incomplete formation of the diazonium salt is a primary suspect for low yields.[1][2]
Solutions:
-
Temperature Control: The diazotization step is highly exothermic and temperature-sensitive. Maintain a strict temperature range of 0-5 °C. Higher temperatures can lead to premature decomposition of the unstable diazonium salt.
-
Acid Concentration: Ensure the correct concentration of the acid (e.g., HCl) is used. Insufficient acid can lead to incomplete diazotization and potential side reactions of the free amine.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the reaction mixture. This allows for better temperature control and prevents localized overheating.
Scientific Rationale: The diazonium salt is an essential intermediate. Its formation requires the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The resulting diazonium cation is a superb leaving group (N₂ gas), which is then displaced.[3] If this intermediate is not formed efficiently or decomposes, the subsequent cyanation or chlorination steps will fail.
Potential Cause B: Catalyst Inactivity or Insufficient Loading (Cyanation Route)
For syntheses involving a palladium-catalyzed cyanation of a dihalo-precursor (e.g., 2,3-dichloro-5-fluoropyridine), the catalyst's performance is critical.
Solutions:
-
Catalyst Choice and Quality: Use a high-quality palladium catalyst. The choice between different catalysts can be crucial.
-
Ligand Selection: The choice of ligand can significantly impact the catalyst's activity and stability.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate the palladium catalyst.
-
Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle.
Scientific Rationale: Palladium-catalyzed cross-coupling reactions, like the Rosenmund-von Braun reaction for cyanation, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] Each step is sensitive to impurities that can poison the catalyst.
Potential Cause C: Incomplete Dehydration of the Aldoxime Intermediate
When synthesizing from 2-chloro-5-fluoronicotinaldehyde, the conversion of the intermediate aldoxime to the nitrile is a critical dehydration step.[5]
Solutions:
-
Dehydrating Agent: Ensure the dehydrating agent (e.g., 1,1'-carbonyldiimidazole or trifluoroacetic anhydride) is fresh and added in the correct stoichiometric amount.[5] These reagents are sensitive to moisture.
-
Reaction Time and Temperature: Allow the reaction to proceed for the recommended time at the specified temperature to ensure complete conversion. For example, when using 1,1'-carbonyldiimidazole, refluxing for 1 hour is a documented condition.[5]
Scientific Rationale: The dehydration of an aldoxime to a nitrile involves the elimination of a water molecule. Incomplete reaction will result in the isolation of the aldoxime intermediate, thus lowering the yield of the desired nitrile product.
Issue 2: Presence of Significant Impurities in the Final Product
Your NMR or LC-MS analysis shows the presence of unexpected signals, indicating impurities. How can you identify and minimize them?
Impurity profiling is key to optimizing your synthesis. Here are common impurities and their sources:
Potential Impurity A: Isomeric Byproducts
In routes involving the manipulation of di- or tri-substituted pyridines, the formation of isomers is a common challenge.
Solutions:
-
Regiocontrol: In reactions like Directed ortho-Metalation (DoM), the choice of directing group and base is crucial for achieving high regioselectivity.[4]
-
Purification: Employ careful chromatographic purification. A gradient elution on silica gel can often resolve isomers.
Scientific Rationale: The electronic and steric properties of the substituents on the pyridine ring direct the position of further functionalization. Understanding these directing effects is essential for predicting and controlling the formation of the desired isomer.
Potential Impurity B: Over-chlorinated or Incompletely Reacted Precursors
When starting from a di- or tri-chlorinated precursor, you might observe products with too many or too few chlorine atoms.[6]
Solutions:
-
Stoichiometry: Carefully control the stoichiometry of your reagents, especially in chlorination or selective de-chlorination steps.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid over-reaction or stop the reaction at the optimal time.
Scientific Rationale: The reactivity of different halogen atoms on a pyridine ring can vary. For instance, selective removal of a chlorine atom at one position over another can be achieved by carefully controlling reaction conditions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound on a lab scale?
The synthesis starting from 2-chloro-5-fluoronicotinaldehyde has been reported with high yields of around 90%.[5] This two-step process involves the formation of an aldoxime with hydroxylamine hydrochloride, followed by dehydration using a reagent like 1,1'-carbonyldiimidazole.[5] This method is generally reliable and avoids the use of highly toxic cyanide salts directly in the final step.
Q2: Can I use a Sandmeyer reaction to synthesize this compound?
Yes, a Sandmeyer reaction is a viable approach, likely starting from a precursor like 2-amino-5-fluoropyridine.[8][9] This classic reaction allows for the introduction of a nitrile group (cyanation) onto an aromatic ring via a diazonium salt intermediate.[1][10] However, careful control of temperature and reagent addition is crucial for good yields.[2]
Q3: What are the key safety precautions when working with cyanide reagents in this synthesis?
If your synthesis route involves cyanide salts (e.g., CuCN, Zn(CN)₂), extreme caution is necessary.
-
Acidic Conditions: Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Quenching: Any residual cyanide in the reaction mixture should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
Q4: How can I purify the final this compound product?
The most common method for purification is silica gel chromatography.[5] A typical solvent system would be a mixture of hexanes and ethyl acetate. The crude product can also be purified by recrystallization if a suitable solvent is found.
Experimental Protocols & Visualizations
Protocol 1: Synthesis from 2-Chloro-5-fluoronicotinaldehyde[5]
Step 1: Formation of 2-chloro-5-fluoronicotinaldehyde oxime
-
Dissolve 2-chloro-5-fluoronicotinaldehyde (1 equivalent) in ethanol.
-
Separately, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Add the ethanolic solution of the aldehyde to the aqueous hydroxylamine solution in one portion at room temperature.
-
Stir the mixture for 1 hour. A white solid should precipitate.
-
Add water to the reaction mixture and filter the white solid.
-
Dry the solid intermediate.
Step 2: Dehydration to this compound
-
Suspend the dried oxime intermediate in dichloromethane under an inert atmosphere (nitrogen).
-
Add 1,1'-carbonyldiimidazole (1.2 equivalents). The suspension should become a clear solution.
-
Heat the mixture to reflux for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., 15% ethyl acetate in hexanes) to yield the final product as a white solid.
Diagrams
Workflow for Synthesis from Aldehyde
A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
A decision tree to diagnose potential causes of low reaction yield.
References
- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
-
Sandmeyer Reaction - J&K Scientific LLC. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed. Available at: [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Chloro-5-fluoronicotinonitrile
Introduction
Welcome to the technical support center for the purification of crude 2-Chloro-5-fluoronicotinonitrile (CAS 791644-48-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting, detailed protocols, and answers to frequently asked questions. Achieving high purity for this key intermediate is critical for successful downstream applications, and this document synthesizes field-proven insights and established chemical principles to help you navigate common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route.[1] However, based on common synthesis pathways, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as 2-chloro-5-fluoronicotinaldehyde or 2-chloro-5-fluoronicotinamide.[2]
-
Reagents and Catalysts: Residual acids, bases (e.g., triethylamine), or dehydrating agents used in the synthesis.[2]
-
By-products: These can include positional isomers (e.g., 6-Chloro-5-fluoronicotinonitrile) or products from side reactions, such as the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid (2-Chloro-5-fluoronicotinic acid).[1][3]
-
Degradation Products: The compound may exhibit instability under certain conditions, such as on acidic silica gel, leading to decomposition products.[4]
Q2: Which purification method should I choose first for my crude solid?
A2: The optimal initial purification method depends on the scale of your experiment and the nature of the impurities. The following workflow provides a general guideline.
Caption: Purification method selection workflow.
Q3: How can I assess the purity of my final product?
A3: A combination of methods provides the most accurate assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot across multiple solvent systems is a good indicator of high purity.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities, even if they are isomeric. Published spectra show characteristic peaks around δ 8.49 (d) and 7.75 (dd) in CDCl₃.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity data (e.g., purity >98%).
Q4: What are the key safety precautions when handling this compound?
A4: This compound is classified with a "Warning" signal word and is harmful if swallowed (H302).[5][6] It can cause skin, eye, and respiratory irritation.[7][8] Always adhere to the following precautions:
-
Handle the compound in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10]
-
Avoid creating and inhaling dust.[7]
-
In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice.[10]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" as a liquid instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point. This is often caused by a high impurity load, which significantly depresses the compound's melting point.[11]
Solution Workflow:
Sources
- 1. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 38186-88-8|2-Chloro-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound | 791644-48-9 [sigmaaldrich.com]
- 6. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-fluoronicotinonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific transformation and achieve optimal results.
Introduction: The Challenge of this compound
This compound is an electron-deficient heteroaromatic halide. While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the unique electronic and steric properties of this substrate present several challenges. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the coordinating ability of the pyridine nitrogen, can significantly impact the efficiency of the catalytic cycle. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low to no yield?
There are several potential reasons for low or no product formation. The primary suspects are often related to the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridines is notoriously less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst a common rate-limiting step.[1][3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
-
Poor Transmetalation: The boronic acid or its derivative may not be sufficiently activated to efficiently transfer the organic group to the palladium complex.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[5][6]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid. What's causing this and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction, often appearing as a significant byproduct.[7][8][9][10] This typically occurs due to:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[8]
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from incomplete reduction to the active Pd(0) state, can mediate this undesired reaction.[7][8]
To mitigate homocoupling, rigorous degassing of solvents and the reaction mixture is crucial.[8] Using a pre-activated Pd(0) catalyst or ensuring conditions for efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.
Q3: My starting this compound is being consumed, but I'm not getting the desired product. What other side reactions could be occurring?
Besides homocoupling, other potential side reactions include:
-
Dehalogenation: The starting chloro-pyridine can undergo dehalogenation, where the chlorine atom is replaced by a hydrogen atom.
-
Protodeboronation: As mentioned, your boronic acid can decompose.[5][6]
-
Hydrolysis of the Nitrile Group: While less common under standard Suzuki conditions, prolonged heating in the presence of a strong base and water could potentially lead to hydrolysis of the nitrile functionality.
Careful monitoring of the reaction by LC-MS can help identify these byproducts and guide your optimization efforts.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more robust precatalyst such as a PEPPSI-type catalyst.[11] Ensure rigorous degassing of all solvents and the reaction vessel.[5] | Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. Incomplete reduction or oxidation of Pd(0) by residual oxygen will halt the catalytic cycle.[7] |
| Inefficient Oxidative Addition | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[11] Increase the reaction temperature. | For the less reactive C-Cl bond, electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-chlorine bond.[3][12] |
| Catalyst Inhibition by Pyridine Nitrogen | Use a ligand with sufficient steric bulk to shield the palladium center from coordination by the pyridine nitrogen. | Sterically hindered ligands can create a "pocket" around the palladium that favors the approach of the aryl halide over coordination with the product or starting material. |
Problem 2: Significant Side Product Formation
| Side Product | Troubleshooting Action | Scientific Rationale |
| Boronic Acid Homocoupling | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5][8] Use a freshly opened bottle of catalyst or a pre-activated Pd(0) source. | Oxygen promotes the oxidative dimerization of the boronic acid, a reaction that can be catalyzed by Pd(II) species.[7][8] |
| Protodeboronation | Use a milder base such as KF or K₃PO₄ instead of stronger bases like Cs₂CO₃.[5][6] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6][13][14] Run the reaction under anhydrous conditions if possible. | Protodeboronation is often accelerated by strong aqueous bases and higher temperatures.[5] Boronate esters are generally more stable towards hydrolysis.[13][14] |
| Dehalogenation | This can be a complex issue. Sometimes, using a less electron-rich ligand or a lower temperature can minimize this side reaction. | The mechanism of dehalogenation can vary, but it is often associated with competing reaction pathways within the catalytic cycle. |
Experimental Protocols
Starting Point Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization will likely be necessary based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the this compound, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimization Workflow
If the starting point protocol provides suboptimal results, a systematic optimization should be undertaken.
Caption: A systematic workflow for optimizing the Suzuki coupling reaction.
Data Presentation: Parameter Selection Guide
The choice of reaction parameters is critical for success. The following tables provide a comparative overview to guide your selection process.
Table 1: Comparison of Common Bases
| Base | Strength | Solubility | Common Applications & Notes |
| K₃PO₄ | Strong | Moderate in aqueous mixtures | Often a good choice for challenging substrates, balancing reactivity while minimizing some side reactions.[5] |
| K₂CO₃ | Moderate | Good in aqueous mixtures | A standard, milder base suitable for many Suzuki reactions.[5] |
| Cs₂CO₃ | Strong | High | More soluble and stronger than K₂CO₃; can increase reaction rates but may also promote side reactions.[5] |
| KF | Mild | Moderate | Useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[5][15] |
Table 2: Comparison of Common Solvent Systems
| Solvent System | Polarity | Typical Temperature Range | Notes |
| 1,4-Dioxane / H₂O | Polar | 80 - 110 °C | A very common and effective solvent system for a wide range of Suzuki couplings.[4] |
| Toluene / H₂O | Nonpolar/Polar | 80 - 110 °C | Good for substrates with lower polarity. The biphasic nature can sometimes be advantageous. |
| THF / H₂O | Polar | 60 - 70 °C | Lower boiling point, suitable for more reactive substrates or when lower temperatures are required.[4] |
| DMF or DMAc | Polar Aprotic | 80 - 120 °C | Can be effective for poorly soluble substrates, but may be more difficult to remove during workup.[16] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by forming a boronate species (R-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium(II) center.[2]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a. | Download Table. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-5-fluoronicotinonitrile
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 2-Chloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, transformation. The unique electronic properties of this compound, a highly electron-deficient heteroaryl chloride, present a distinct set of challenges compared to more conventional aryl halide substrates. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve successful C-N bond formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Buchwald-Hartwig amination of this compound, providing causal explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?
Low or no conversion is a common issue and can stem from several factors, often related to catalyst activity and the specific nature of the heteroaromatic substrate.
-
Catalyst Poisoning by the Pyridine Nitrogen: The most significant challenge with 2-halopyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center.[1] This coordination can inhibit or completely shut down the catalytic cycle by preventing the necessary oxidative addition or reductive elimination steps. The electron-withdrawing nitrile and fluorine groups on this compound exacerbate this issue by increasing the electrophilicity of the pyridine ring, making the nitrogen lone pair less available for catalyst poisoning but not eliminating the risk entirely.
-
Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For electron-deficient heteroaryl chlorides, a sterically bulky and electron-rich ligand is crucial. Insufficiently bulky ligands may not create a large enough coordination sphere around the palladium to prevent the pyridine nitrogen from interfering.[1]
-
Incorrect Base Selection: The base is critical for the deprotonation of the amine-palladium complex, a key step in regenerating the active catalyst.[2][3] A base that is too weak may not be effective, while an overly strong base can lead to undesired side reactions with the sensitive nitrile and fluoride functional groups.
-
Poor Reagent Purity or Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1] Impurities in reagents or solvents, or a failure to maintain a strictly inert atmosphere, can lead to rapid catalyst deactivation through the formation of palladium black (elemental palladium precipitate).[4]
Troubleshooting Steps:
-
Ligand Screening: If you are observing poor performance, the first step is to screen a panel of ligands. Focus on bulky, electron-rich biaryl phosphine ligands which have demonstrated success with challenging substrates.
-
Base Optimization: Evaluate a range of bases with varying strengths.
-
Rigorous Inert Technique: Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Degassing the reaction mixture is also highly recommended.
Q2: I am observing significant formation of hydrodehalogenation (protodechlorination) product. How can I minimize this side reaction?
The formation of 5-fluoronicotinonitrile is a common side reaction known as hydrodehalogenation. This occurs when the aryl palladium intermediate undergoes a reaction that replaces the chlorine with a hydrogen atom.
-
Mechanism of Hydrodehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[5] This pathway is more prevalent with certain amines and reaction conditions. Another potential source is the reaction of the palladium-aryl intermediate with trace amounts of water or other proton sources.
Strategies to Minimize Hydrodehalogenation:
-
Choice of Amine: Primary amines are more prone to forming byproducts through β-hydride elimination.[6] If possible, using a secondary amine might reduce this side reaction.
-
Ligand Selection: Certain bulky ligands can disfavor the geometry required for β-hydride elimination.
-
Strictly Anhydrous Conditions: Minimizing water content in the reaction is crucial to suppress this side reaction.
Q3: My reaction is producing a dark precipitate (palladium black), and the reaction has stalled. What is happening and how can I prevent it?
The formation of a black precipitate is a clear sign of catalyst decomposition.[4] This is often irreversible and leads to a cessation of catalytic activity.
-
Causes of Catalyst Decomposition:
-
Oxidative Deactivation: Exposure to air can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.
-
Thermal Instability: At elevated temperatures, some palladium-ligand complexes can become unstable and decompose.
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate and precipitate.
-
Preventative Measures:
-
Precatalyst Selection: Using modern, air-stable palladium precatalysts can provide a more controlled and reliable source of the active Pd(0) catalyst compared to older sources like Pd(OAc)₂.[3]
-
Temperature Control: Do not overheat the reaction. While Buchwald-Hartwig reactions often require heating, excessive temperatures can accelerate catalyst decomposition.[3] Typical temperature ranges are between 80-110 °C.
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) to maintain a stable catalytic complex.
Frequently Asked Questions (FAQs)
Q: What is the best palladium precatalyst to use for this reaction?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are classic choices, modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred for their air-stability and ability to efficiently generate the active monoligated Pd(0) species.[3] This can lead to more reproducible results, especially with challenging substrates.
Q: Which class of ligands is most effective for the amination of this compound?
A: Bulky, electron-rich biarylphosphine ligands are generally the most effective for this type of transformation.[6] Examples include Josiphos-type ligands, which have shown high turnover numbers and good functional group compatibility for the coupling of heteroaryl chlorides with primary amines.[6]
Q: What is the optimal base for this reaction?
A: The choice of base is highly substrate-dependent.[7] For this compound, which has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be preferable to strong bases like NaOtBu or LHMDS to avoid decomposition of the starting material or product.[3][8]
Q: What are the best solvents for this reaction?
A: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene, dioxane, and THF are common choices.[9] Toluene is often favored due to its higher boiling point, which allows for a wider range of reaction temperatures.
Q: Can I run this reaction open to the air?
A: It is strongly advised against running Buchwald-Hartwig reactions open to the air. The palladium catalyst is susceptible to oxidation, which will deactivate it.[4] While some modern precatalysts show improved air stability, optimal results are consistently achieved under an inert atmosphere.
Optimized Reaction Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of ligand, base, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3-type precatalyst, 1-2 mol%)
-
Ligand (e.g., a Josiphos-type ligand, 1.1-2.2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, amine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed reactions.
Comparative Data Summary
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Modern Precatalysts (e.g., G3, G4) | Air-stable, efficient generation of active Pd(0).[3] |
| Ligand Class | Bulky, Electron-Rich Biarylphosphines (e.g., Josiphos-type) | Prevents catalyst poisoning and promotes reductive elimination.[6] |
| Base | Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) | Avoids side reactions with sensitive functional groups.[3][8] |
| Solvent | Anhydrous Aprotic (e.g., Toluene, Dioxane) | Standard for this reaction type, with toluene allowing for higher temperatures.[9] |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability.[3] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Stability and proper storage conditions for 2-Chloro-5-fluoronicotinonitrile
Welcome to the comprehensive technical support guide for 2-Chloro-5-fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, governed by the chloro, fluoro, and cyano functional groups on the pyridine ring, makes it a valuable synthon. However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure reproducible experimental outcomes. This guide provides in-depth information on maintaining the stability of this compound and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | An inert atmosphere prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber or opaque vial | While specific photostability data is not extensively published, related halogenated pyridines are known to undergo photolytic degradation. Protection from light is a prudent measure to prevent potential photodegradation. |
| Container | Tightly sealed container | A tightly sealed container prevents the ingress of moisture and oxygen, which can lead to hydrolysis and oxidation. |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions of 2-8°C in a tightly sealed container under an inert atmosphere, the compound is expected to be stable for an extended period. However, it is important to note that some suppliers of specialty chemicals may not provide extensive long-term stability data. Therefore, it is best practice to assess the purity of the material if it has been stored for a prolonged period or if you suspect exposure to suboptimal conditions. For critical applications, re-analysis of the material after long-term storage is recommended.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis, nucleophilic substitution, and potentially photolysis.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-chloro-5-fluoronicotinamide and subsequently 2-chloro-5-fluoronicotinic acid.[2][3] The presence of moisture is a key factor in this degradation pathway.
-
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This can be a desired reaction in a synthetic protocol, but unintended reactions with nucleophiles present as impurities or in the storage environment can lead to degradation.
-
Photolysis: Halogenated pyridines can undergo photolytic degradation upon exposure to UV light. The primary photolytic process is often dehalogenation, which would lead to the formation of 5-fluoronicotinonitrile.
Troubleshooting Guide
Scenario 1: You observe a color change in your solid this compound, from white/off-white to a yellowish or brownish hue.
-
Potential Cause: This is a common visual indicator of degradation. The color change could be due to the formation of small amounts of chromophoric impurities resulting from slow decomposition over time, especially if the compound has been exposed to air, moisture, or light.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis using a suitable technique such as HPLC or ¹H NMR spectroscopy.
-
Compare to a Standard: If available, compare the analytical data of the suspect material to a fresh, unopened sample or a previously established analytical standard.
-
Consider Purification: If the purity is found to be compromised, consider recrystallization or another suitable purification method before use.
-
Review Storage: Ensure that your storage conditions align with the recommendations (2-8°C, inert atmosphere, protection from light).
-
Scenario 2: Your reaction yields are consistently lower than expected when using this compound.
-
Potential Cause: Lower-than-expected yields can be a result of using a degraded starting material. If the this compound has partially hydrolyzed to 2-chloro-5-fluoronicotinic acid, the actual molar amount of the desired starting material will be lower than calculated based on weight.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your this compound stock. Pay close attention to the potential presence of hydrolysis products (the corresponding amide or carboxylic acid).
-
Moisture Control: Ensure that your reaction is performed under anhydrous conditions if it is sensitive to moisture. Dry your solvents and glassware thoroughly.
-
Reagent Stoichiometry: If you confirm the presence of impurities, adjust the stoichiometry of your reagents based on the determined purity of the starting material.
-
Scenario 3: You observe an unexpected peak in your HPLC or a new set of peaks in your NMR spectrum of a reaction mixture containing this compound.
-
Potential Cause: The unexpected peaks could be due to a degradation product of this compound or a side product from an unintended reaction.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an analysis (HPLC, NMR) of your this compound starting material to rule out the presence of pre-existing impurities.
-
Identify the Impurity: If possible, identify the structure of the impurity. For example, the presence of a carboxylic acid proton signal in the ¹H NMR spectrum could indicate hydrolysis.
-
Review Reaction Conditions: Evaluate your reaction conditions for potential incompatibilities. For instance, using a nucleophilic solvent at elevated temperatures could lead to substitution of the chlorine atom.
-
Experimental Protocols
Protocol 1: Proper Handling and Dissolving of this compound
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the desired amount of the solid quickly and seal the container promptly.
-
Dissolving: Add the solid to your reaction vessel containing the chosen solvent under an inert atmosphere if the subsequent reaction is air or moisture sensitive. Common solvents for reactions involving this compound include aprotic solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate.[3][4] For analytical purposes, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used for NMR spectroscopy.[4]
Protocol 2: Assessing the Purity of this compound by HPLC
This is a general guideline and may need to be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition or a compatible solvent.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which would indicate impurities. The retention time and peak area of the main peak can be compared to a reference standard to determine purity.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
Incompatible Materials
To maintain the stability of this compound, avoid contact with the following materials:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.[2]
-
Strong Oxidizing Agents: The pyridine ring can be susceptible to oxidation.
-
Strong Nucleophiles: Unintended nucleophilic substitution of the chlorine atom can occur.
-
Water/Moisture: Promotes hydrolysis of the nitrile functionality.
When selecting reaction solvents and reagents, consider their potential reactivity with the chloro, fluoro, and cyano groups of this compound.
References
-
Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]
-
2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Shelf-Life & Storage Conditions. Astro Chemical. [Link]
-
2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
CHEMICALS - SHELF LIVES (DRAFT). Scoilnet. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
-
Shelf Life. Magnaflux EU. [Link]
-
Chemical Compatibility Chart. [Link]
-
1 H NMR spectrum of potential degradant (Impurity-5). ResearchGate. [Link]
-
Chemical Compatibility Database from Cole-Parmer. Cole-Parmer. [Link]
-
Chemical Compatibility Guide. [Link]
-
1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... ResearchGate. [Link]
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
-
OCR A-Level Chemistry A June 2017 Paper 2 [Walkthrough and Tutorial]. YouTube. [Link]
Sources
- 1. 791644-48-9|this compound|BLD Pharm [bldpharm.com]
- 2. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Scale-up challenges in the production of 2-Chloro-5-fluoronicotinonitrile
Technical Support Center: Scale-Up of 2-Chloro-5-fluoronicotinonitrile
Welcome to the technical support center for the synthesis and scale-up of this compound (CAS 791644-48-9). This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this critical intermediate from the laboratory bench to pilot or production scale. As a key building block in the development of pharmaceuticals and agrochemicals, ensuring a robust, safe, and scalable manufacturing process is paramount.[1][2]
This document moves beyond standard protocols to address the nuanced challenges of scale-up, offering practical, field-tested insights in a direct question-and-answer format. We will explore common pitfalls, from yield degradation and impurity formation to thermal safety and material handling, providing you with the expertise to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: Several synthetic routes are reported in the literature, but for industrial scale, the choice is often dictated by raw material cost, process safety, and overall efficiency. A prevalent method involves the dehydration of 2-chloro-5-fluoronicotinamide, which itself can be derived from corresponding precursors. Another common approach is the selective reduction of 2,6-dichloro-5-fluoronicotinonitrile.[1][3] A particularly efficient lab-scale synthesis that shows promise for scale-up starts from 2-chloro-5-fluoronicotinaldehyde, which is converted to an oxime intermediate and subsequently dehydrated to the nitrile.[4] This route often provides high yields and avoids some of the more hazardous reagents used in older methods.[4]
Q2: What are the primary safety concerns when scaling up production?
A2: The primary safety concerns include:
-
Thermal Runaway: Many synthetic steps, particularly those involving chlorinating agents like phosphorus oxychloride or dehydration reagents, can be highly exothermic. Inadequate heat removal on a large scale can lead to a thermal runaway.
-
Reagent Handling: Reagents such as phosphorus oxychloride, phosphorus pentachloride, and strong bases require specialized handling procedures and equipment to manage their corrosive and reactive nature.[5][6]
-
Gas Evolution: Reactions that evolve gases (e.g., HCl, N₂) must be conducted in reactors equipped with appropriate off-gas scrubbing and pressure management systems.[5]
-
Product Hazards: The final product, this compound, is classified as harmful if swallowed (H302). Appropriate personal protective equipment (PPE) and containment strategies are necessary during isolation and handling.
Q3: What level of purity is typically required, and what are the common impurities?
A3: For pharmaceutical applications, a purity of >99.0% is often required. Common impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 2-chloro-5-fluoronicotinamide or 2,6-dichloro-5-fluoronicotinonitrile.
-
Over-chlorinated Byproducts: In routes starting from dihydroxy precursors, tri-chlorinated species can form.[7]
-
Hydrolysis Products: The nitrile group can hydrolyze back to the corresponding amide or carboxylic acid if exposed to acidic or basic conditions at elevated temperatures during work-up.
-
Solvent Adducts: Residual solvents from reaction or purification steps.
Q4: How can I effectively monitor reaction progress on a large scale?
A4: While Thin Layer Chromatography (TLC) is common in the lab, it is not practical for real-time monitoring in a plant setting. High-Performance Liquid Chromatography (HPLC) is the industry standard. A validated HPLC method should be developed to quantify the starting material, intermediates, product, and key impurities. Samples can be carefully extracted from the reactor at regular intervals to track the reaction kinetics and ensure it proceeds to completion, preventing the generation of out-of-spec material.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, practical problems encountered during the scale-up process.
Issue 1: Yield & Reaction Performance
Q: My reaction yield dropped from 90% at the 100g scale to 65% at the 10kg scale. What are the most likely causes?
A: This is a classic scale-up challenge, typically rooted in physical phenomena rather than chemical ones. The primary culprits are mass and heat transfer limitations.
-
Causality - Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. An exothermic reaction that was easily controlled by an ice bath in the lab can experience significant temperature spikes in a large reactor, even with jacket cooling. These "hot spots" can accelerate side reactions or decompose the product.
-
Solution:
-
Control Addition Rates: Add critical reagents (e.g., trifluoroacetic anhydride, phosphorus oxychloride) slowly and sub-surface to allow the reactor's cooling system to keep pace with heat generation.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to understand the thermal profile and calculate the heat duty required for the plant reactor.
-
Lower Reaction Temperature: You may need to run the reaction at a lower setpoint temperature than in the lab to manage the exotherm.
-
-
-
Causality - Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to localized areas of high reagent concentration, promoting side reactions. This is especially true for heterogeneous reactions (solid-liquid slurries).
-
Solution:
-
Optimize Agitation: Ensure the agitator speed and design (e.g., impeller type) are sufficient to maintain a homogenous mixture.
-
Dilution: While it increases solvent load, running the reaction at a slightly lower concentration can sometimes improve mixing and thermal control.
-
-
Workflow for Diagnosing Low Yield
Sources
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 6. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Chloro-5-fluoronicotinonitrile Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from reaction mixtures involving 2-Chloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice, detailed protocols, and in-depth scientific explanations to ensure the purity of your final product and compliance with regulatory standards.
The presence of residual palladium, a common catalyst in cross-coupling reactions used to synthesize complex molecules like this compound derivatives, is a significant concern in the pharmaceutical industry. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1][2] This guide provides a comprehensive resource for effectively removing these residues to meet and exceed these stringent requirements.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns encountered during the palladium removal process.
Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?
A1: The most effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for palladium. Common examples include activated carbon, silica-based scavengers (e.g., SiliaMetS®, QuadraSil™), and polymer-supported scavengers.[1][3] These materials selectively bind to the palladium, which is then removed by simple filtration.
-
Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[3][4] The efficiency of this method can be influenced by the solvent system and the presence of additives that affect the solubility of the palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from your product.[3][5] This is often dependent on the specific palladium species and the solubility characteristics of your product.
-
Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C), direct filtration through a filter aid such as Celite® can be used.[3][6] However, this is often not sufficient for removing leached, soluble palladium species.
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of your product: The solubility, stability, and potential for your this compound derivative to chelate with palladium are crucial considerations.
-
Form of the palladium residue: Determine whether the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[7] Homogeneous palladium often requires the use of scavengers.
-
Solvent system: The polarity and composition of your reaction solvent will influence the effectiveness of different scavengers and purification techniques.[8]
-
Scale of your reaction: Some methods, like chromatography, may be more suitable for smaller, lab-scale reactions, while scavenger-based approaches and crystallization are often more scalable for pilot and manufacturing processes.[9][10]
Q3: My initial attempts at palladium removal have been unsuccessful. What are the common reasons for failure?
A3: Several factors can contribute to inefficient palladium removal:
-
Palladium speciation: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and form different complexes within the reaction mixture.[7] A scavenger effective for one species may not be for another.
-
Strong product-palladium interactions: The nitrogen atom in the pyridine ring and the nitrile group of this compound can coordinate with palladium, making it difficult to remove.
-
Insufficient scavenger loading or contact time: The amount of scavenger and the duration of the treatment are critical parameters that may need optimization.[11][12]
-
Matrix effects: Other components in the reaction mixture, such as ligands, bases, and byproducts, can interfere with the scavenging process.
Q4: What are the regulatory limits for residual palladium in pharmaceutical products?
A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element. For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[2][13]
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges during palladium removal.
Issue 1: High Levels of Residual Palladium After Using a Scavenger
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other analytical methods indicate palladium levels remain above the acceptable limit after treatment with a scavenger.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient scavenger performance.
Detailed Steps & Explanations:
-
Scavenger Selection: The choice of scavenger is critical. Thiol-based scavengers like SiliaMetS Thiol are often effective for Pd(II) species, while thiourea-based scavengers can be more versatile.[9][14] For hindered palladium complexes, scavengers like SiliaMetS DMT may be more effective.[15] Screening a small panel of scavengers is a highly recommended first step.
-
Scavenger Loading: The amount of scavenger used should be in excess relative to the palladium concentration. A common starting point is 5-10 weight percent of the scavenger relative to the crude product weight.[9]
-
Optimizing Conditions: While many scavenging processes work at room temperature, gentle heating (e.g., 40-60°C) can often improve the kinetics and efficiency of palladium removal.[9] The treatment time should also be optimized; overnight stirring is a common practice.
-
Mass Transfer: Ensure adequate mixing to facilitate contact between the dissolved palladium species and the solid scavenger.[16]
-
Pre-treatment: In some cases, a pre-treatment step, such as a mild oxidation or reduction, can convert various palladium species into a single form that is more readily removed by a specific scavenger.
Issue 2: Product Loss During Palladium Removal with Activated Carbon
Symptom: Significant loss of the desired this compound derivative is observed after treatment with activated carbon.
Troubleshooting Workflow:
Caption: A generalized workflow for palladium removal using a scavenger.
By following the guidance and protocols outlined in this technical support center, researchers, scientists, and drug development professionals can effectively address the challenge of palladium removal from this compound reaction mixtures, ensuring the production of high-purity compounds suitable for further development and application.
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]
-
Köhler, K., Heidenreich, R. G., Soom, S., & Meise, M. (2002). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. Chemistry – A European Journal, 8(3), 622-631. [Link]
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]
-
Welch, C. J., et al. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 37(7). [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
SiliCycle. (n.d.). SiliametS Metal Scavengers. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 8(3), 455–468. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Carey, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 9(3), 209–214. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468–1474. [Link]
-
Koide, K., et al. (2016). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 81(12), 5036–5042. [Link]
-
Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239, 117253. [Link]
-
He, Y., et al. (2016). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis, 6(9), 5875–5883. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Carey, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 9(3), 209–214. [Link]
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
-
ResearchGate. (n.d.). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | Request PDF. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Retrieved from [Link]
-
Onyx Scientific. (2025). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Communications, (21), 2919–2921. [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(19), 7488–7491. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Phan, N. T. S., et al. (2006). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 110(3), 1211–1217. [Link]
-
Aricò, F., et al. (2014). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 7(9), 2591–2598. [Link]
-
Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(8), 1431–1446. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. biotage.com [biotage.com]
- 5. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. youtube.com [youtube.com]
- 13. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. silicycle.com [silicycle.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 2-Chloro-5-fluoronicotinonitrile during reactions
Answering the user's request.## Technical Support Center: 2-Chloro-5-fluoronicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for this compound. This guide is designed to provide you, the researcher, with field-proven insights and actionable troubleshooting strategies to ensure the stability and successful reactivity of this versatile building block. As scientists, we understand that unexpected decomposition can compromise yields, introduce impurities, and derail timelines. This document is structured as a dynamic question-and-answer resource to directly address the common challenges encountered when working with this halogenated pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it reactive?
This compound (CAS 791644-48-9) is a halogenated pyridine derivative widely used in the synthesis of pharmaceutical and agrochemical compounds.[1] Its reactivity stems from the electronic properties of the pyridine ring, which is substituted with three key functional groups:
-
A Nitrile Group (-CN): A strong electron-withdrawing group.
-
A Chlorine Atom (-Cl) at C2: A good leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
A Fluorine Atom (-F) at C5: A strongly electronegative, electron-withdrawing group.
The combined electron-withdrawing effects of the nitrile and fluorine groups render the carbon atom at the C2 position (bonded to chlorine) highly electron-deficient. This makes it a prime target for nucleophilic attack, which is the basis for many of its desired reactions but also a primary pathway for decomposition.[2]
Q2: What are the primary decomposition pathways I should be aware of?
There are three main pathways through which this compound can decompose or engage in unwanted side reactions:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (forming 2-Chloro-5-fluoronicotinic acid) or an amide intermediate, particularly in the presence of strong acids or bases and water.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. This can be the desired reaction, but unintended nucleophiles (e.g., hydroxide, certain bases, or solvents) can lead to unwanted byproducts.
-
Thermal Degradation: While stable under recommended storage conditions, elevated temperatures during reactions or workups can promote decomposition. Proper storage is in an inert atmosphere at 2-8°C.
Q3: How should I properly store and handle this reagent?
To ensure the long-term stability and purity of this compound, adhere to the following storage protocols:
-
Temperature: Store refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize the uptake of atmospheric moisture.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The logical workflow for diagnosing these issues is summarized in the diagram below.
Caption: Troubleshooting workflow for this compound reactions.
Issue 1: My reaction mixture is showing a highly polar byproduct, and I'm losing my nitrile signal in spectroscopic analysis.
-
Probable Cause: You are likely experiencing hydrolysis of the nitrile group to the corresponding carboxylic acid (2-chloro-5-fluoronicotinic acid). This is a common issue when reactions are run with non-anhydrous solvents, reagents, or exposed to atmospheric moisture, especially when acidic or basic conditions are present.[1][3]
-
Preventative Protocol: Minimizing Hydrolysis
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. Dry reagents that may be hygroscopic.
-
Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon. Purge the reaction vessel with inert gas before adding reagents.
-
pH Control: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) over alkali hydroxides or carbonates if water is present. For acidic conditions, use a Lewis acid or an acid scavenger where appropriate.
-
Aqueous Workup: If an aqueous workup is unavoidable, perform it with cold solutions to minimize hydrolysis during extraction and keep the contact time as short as possible.
-
Issue 2: I am attempting a cross-coupling reaction, but my main byproduct results from the loss of chlorine and the addition of a solvent fragment or base.
-
Probable Cause: This indicates an undesired Nucleophilic Aromatic Substitution (SNAr) is outcompeting your desired reaction. The C2 position is highly activated, and common reagents can act as potent nucleophiles.[2] For example, using sodium methoxide as a base in DMF at high temperatures can lead to methoxy and dimethylamino substitution products, respectively.
-
Preventative Protocol: Controlling SNAr
-
Temperature Management: SNAr reactions are highly sensitive to temperature.[2] Determine the minimum temperature required for your desired transformation to proceed at an acceptable rate. Consider running a temperature screen from room temperature upwards.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by stabilizing the transition state (Meisenheimer complex).[2] If side reactions are problematic, consider switching to a less polar solvent like THF or Dioxane, if your desired reaction chemistry allows.
-
Base Selection: Choose your base carefully. If you are performing a Pd-catalyzed coupling, a weak inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over strong organic bases that can also act as nucleophiles.
-
Order of Addition: Add the most sensitive reagent, in this case, the this compound, to the reaction mixture last, once all other components are equilibrated at the target temperature.
-
The following diagram illustrates the key decomposition pathways to avoid.
Caption: Primary decomposition pathways of this compound.
Data Summary & Experimental Protocol
Table 1: Decomposition Troubleshooting Summary
| Observed Issue | Potential Decomposition Pathway | Primary Cause(s) | Recommended Preventative Actions |
| Formation of polar byproduct; loss of -CN stretch in IR | Nitrile Hydrolysis | Presence of water with acid or base | Use anhydrous solvents/reagents; run under inert gas; use non-nucleophilic bases.[1][4] |
| Loss of chlorine, replaced by another group | Nucleophilic Aromatic Substitution (SNAr) | High temperature; nucleophilic base/solvent | Lower reaction temperature; use non-nucleophilic base (e.g., K₂CO₃); choose less polar solvent (e.g., THF).[2] |
| General darkening of reaction, multiple spots on TLC | Thermal Degradation | Excessive heating | Do not exceed the minimum required reaction temperature; ensure proper storage at 2-8°C. |
| Loss of nitrile group during hydrogenation/reduction | Unwanted Nitrile Reduction | Use of strong reducing agents (e.g., LiAlH₄) | Select milder reducing agents or conditions that are selective for other functional groups.[1] |
Exemplary Protocol: Sonogashira Cross-Coupling while Minimizing Decomposition
This protocol for coupling this compound with a terminal alkyne incorporates best practices to mitigate decomposition.[5]
Objective: Synthesize 2-(alkynyl)-5-fluoronicotinonitrile.
Reagents & Equipment:
-
This compound
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA, 2.0 equiv, freshly distilled)
-
Anhydrous Toluene
-
Schlenk flask and manifold for inert atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat three times.
-
Reagent Addition (Solid): To the flask, add Pd(PPh₃)₄ and CuI under a positive pressure of argon.
-
Reagent Addition (Liquid): Add anhydrous toluene via syringe, followed by the distilled TEA and the terminal alkyne.
-
Inerting: Bubble argon through the stirred solution for 15 minutes to ensure the mixture is fully deoxygenated.
-
Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction to the minimum temperature required for conversion (e.g., start at 50-60°C). Justification: This avoids excessive thermal stress and minimizes SNAr side reactions with the amine base.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Check for the consumption of starting material and the appearance of byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) to isolate the desired product.
By implementing these rigorous, causality-driven protocols, you can significantly improve the outcome of your reactions and preserve the integrity of the this compound scaffold.
References
- 2-Chloro-5-fluoro-6-morpholinonicotinonitrile - Smolecule. Provides insight into the reactivity of the chloro- and fluoro- substituents in SNAr reactions and the activating effect of the nitrile group. [Link: provided by grounding tool]
- Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) - EvitaChem. Discusses general reactivity, including nitrile hydrolysis, reduction, and nucleophilic substitution. [Link: provided by grounding tool]
- US Patent US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. Describes hydrolysis conditions for related compounds. [Link: provided by grounding tool]
- CN Patent CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Mentions the hydrolysis of related nicotinates to nicotinic acids under basic conditions. [Link: provided by grounding tool]
- This compound | 791644-48-9 - Sigma-Aldrich. Provides material properties, including recommended storage conditions (Inert atmosphere, 2-8°C). [Link: provided by grounding tool]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Details Sonogashira coupling conditions for similar halogenated cyanopyridines, providing a basis for the exemplary protocol. [Link: provided by grounding tool]
Sources
- 1. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]
- 2. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile [smolecule.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Overcoming low reactivity of 2-Chloro-5-fluoronicotinonitrile in C-N coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for C-N cross-coupling reactions involving 2-chloro-5-fluoronicotinonitrile. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation. As Senior Application Scientists, we aim to combine established chemical principles with field-proven insights to help you overcome challenges and achieve successful outcomes.
Understanding the Substrate: The Challenge of this compound
This compound is an electron-deficient heterocyclic halide. While the electron-withdrawing nature of the cyano group, the fluorine atom, and the pyridine nitrogen should activate the C-Cl bond towards nucleophilic attack, its reactivity in palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) can be deceptively low. The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst often the rate-limiting step.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[2]
This guide will walk you through common issues and provide a logical framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. Where do I start troubleshooting?
This is the most common issue. The inertness of the C-Cl bond is the primary suspect.[1] Here’s a systematic approach to diagnose the problem:
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anaerobic conditions (Argon or Nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1]
-
Reagent & Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle, and impurities in the amine or base can poison the catalyst.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1][3]
-
Base Quality: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[1] Ensure it is anhydrous and from a reliable source, as trace amounts of moisture or sodium hydroxide can hinder the reaction.[1]
Systematic Optimization: If the initial checks don't solve the problem, a more systematic optimization of the catalytic system is necessary.
-
Catalyst System (The Core Issue):
-
Palladium Precatalyst: If you are using Pd(OAc)₂, consider switching to a more reliable palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle (e.g., G3 or G4 precatalysts). These tend to form the active Pd(0) species more cleanly and efficiently.[1][3]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] You must use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2][4]
-
Catalyst Loading: For difficult substrates like this, a higher catalyst loading may be required. Increase the loading from a typical 1-2 mol% up to 5 mol%.[1]
-
-
Reaction Temperature: These reactions often require elevated temperatures, typically between 80-120 °C, to overcome the high activation energy of the C-Cl oxidative addition.[1][3]
The following diagram illustrates a logical troubleshooting workflow for low conversion issues.
Caption: Troubleshooting workflow for low C-N coupling conversion.
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I prevent it?
Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It often arises from trace water in the reaction mixture or from β-hydride elimination from certain amines or the base itself.
Potential Causes & Solutions:
-
Base Purity: Ensure your base is anhydrous. Traces of hydroxide can promote this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[1]
-
Scrupulously Dry Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.
Q3: My starting materials are not fully soluble. Is this a problem?
Yes, insolubility is a frequent and underestimated cause of poor reaction performance.[5] If the catalyst, base, or substrate is not adequately dissolved, the reaction kinetics will be severely hampered.
Solutions:
-
Solvent Screening: While toluene and dioxane are common starting points, they may not be optimal for all substrate combinations. Consider screening other solvents like CPME (cyclopentyl methyl ether), t-AmOH (tert-amyl alcohol), or DMF.[1]
-
Stirring: The high density of inorganic bases can cause them to settle, limiting their availability.[5] Ensure vigorous and efficient stirring throughout the reaction.
-
Base Choice: If using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which have lower solubility, ensure they are finely powdered and well-suspended.
Q4: Can I use a weaker base to avoid side reactions with a sensitive substrate?
Yes, but it requires careful consideration. Strong bases like NaOtBu are generally needed to deprotonate the amine and facilitate the catalytic cycle.[1] If your substrate is base-sensitive, you can try weaker inorganic bases like K₃PO₄ or Cs₂CO₃. However, this change will likely necessitate a more active catalyst system (i.e., a more electron-rich ligand) and higher reaction temperatures to achieve a comparable reaction rate.[1]
Recommended Protocol & Conditions
This generalized protocol for a Buchwald-Hartwig amination serves as an excellent starting point for your experiments with this compound.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)[6]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)[6]
-
Anhydrous, degassed toluene or 1,4-dioxane[3]
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.
-
Add the this compound and the amine.
-
Solvent Addition: Remove the flask from the glovebox and add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The following diagram outlines the key steps of the experimental workflow.
Caption: General experimental workflow for C-N coupling.
Data Summary: Ligand & Base Selection
The choice of ligand and base is paramount for success. The following table summarizes common choices for challenging C-N couplings of chloropyridines, derived from established literature.
| Component | Recommended Options | Rationale & Key Considerations |
| Pd Precatalyst | Pd₂(dba)₃, Palladacycles | Provides a more reliable source of active Pd(0) compared to Pd(OAc)₂.[1][3] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond.[1][4] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases are required for efficient reaction.[3] NaOtBu is most common.[1] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Must be anhydrous and degassed. Solvent choice can significantly impact solubility and reaction rate.[1][5] |
Alternative Strategies: Beyond Buchwald-Hartwig
If palladium-catalyzed methods prove unsuccessful, consider alternative C-N coupling strategies:
-
Ullmann-Type Coupling: This copper-catalyzed reaction is a classic method for forming C-N bonds.[7] While traditional Ullmann conditions are harsh (often requiring high temperatures), modern protocols use ligands to facilitate the reaction under milder conditions.[7][8] This can be an effective alternative, particularly if palladium catalyst deactivation is suspected.
-
Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyridine ring, direct SNAr is a possibility, though the C-Cl bond is less reactive than a C-F bond in this context.[9] This pathway typically requires very high temperatures or the use of highly nucleophilic amines and polar aprotic solvents like DMSO or NMP.[3][10] Flow chemistry can be particularly effective for SNAr by enabling short reaction times at very high temperatures, which can overcome activation barriers for unactivated substrates.[10]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. uwindsor.ca [uwindsor.ca]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 26. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 884494-74-0|2-Chloro-5-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 30. Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as a catalyst and the programmed growth of 2D covalent organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. 1134614-73-5|2-Chloro-6-ethynyl-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 32. This compound | 791644-48-9 [chemicalbook.com]
- 33. researchgate.net [researchgate.net]
- 34. chemscene.com [chemscene.com]
- 35. Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 36. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 37. 1020253-14-8|6-Chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Solvent Selection for Reactions Involving 2-Chloro-5-fluoronicotinonitrile
This guide provides researchers, scientists, and drug development professionals with expert insights and practical advice on selecting the optimal solvent for reactions involving the versatile building block, 2-Chloro-5-fluoronicotinonitrile. Proper solvent choice is paramount to ensure high yield, purity, and reproducibility.
Troubleshooting Guide: Common Solvent-Related Issues
This section addresses specific experimental challenges in a question-and-answer format, providing a logical path to resolving common problems.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or fails to reach completion. How can the solvent be affecting this?
Answer: A slow SNAr reaction is frequently tied to inadequate stabilization of the key reaction intermediate. The mechanism involves the attack of a nucleophile on the electron-poor pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The solvent's role in stabilizing this complex is critical.
-
Causality: The pyridine ring in this compound is highly electron-deficient due to the electron-withdrawing effects of the nitrile, chloro, and fluoro substituents, making it an excellent substrate for SNAr.[1][2] The rate-determining step is often the initial nucleophilic attack.
-
Troubleshooting Steps:
-
Assess Solvent Polarity: Reactions in low-polarity solvents like toluene or THF may be slow because they cannot effectively stabilize the charged Meisenheimer complex.
-
Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (ACN).[3] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not hydrogen-bond with the nucleophile itself, thereby increasing its effective nucleophilicity and stabilizing the charged intermediate.[3] For example, syntheses involving morpholine substitution on similar chloro-fluoro pyridine rings show high yields in ACN or DMSO.[3]
-
Consider Temperature: If solubility is limited in a preferred solvent like acetonitrile at room temperature, increasing the reaction temperature (e.g., to 60–80 °C) can improve both solubility and reaction rate.[3]
-
Question 2: I'm observing significant protodeboronation of my boronic acid reagent during a Suzuki-Miyaura cross-coupling. Could my solvent system be the culprit?
Answer: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction in Suzuki couplings and is highly influenced by the solvent system and base.
-
Causality: While water is often a beneficial co-solvent in Suzuki reactions for dissolving inorganic bases and facilitating the catalytic cycle, excessive water, high temperatures, or prolonged reaction times in certain solvent mixtures can promote the hydrolysis of the C-B bond.[4]
-
Troubleshooting Steps:
-
Minimize Water Content: Use the minimum amount of water necessary to dissolve the base. Typical ratios range from 10:1 to 4:1 organic solvent to water.[4] In some cases, anhydrous conditions with an organic-soluble base may be feasible.
-
Change the Solvent System: Ethereal solvents like 1,4-dioxane or 2-methyl-THF are often excellent choices for Suzuki couplings and can be less prone to promoting side reactions than amide solvents.[4] Aromatic solvents like toluene are also widely used.
-
Use a More Stable Boron Reagent: If the problem persists, consider switching from a boronic acid to a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which exhibit greater stability towards hydrolysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for Nucleophilic Aromatic Substitution (SNAr) with this compound?
For SNAr reactions, polar aprotic solvents are highly recommended. They enhance the rate of reaction by increasing the reactivity of the nucleophile and stabilizing the key intermediate.
| Recommended Solvent | Boiling Point (°C) | Polarity | Key Advantages & Considerations |
| Dimethylformamide (DMF) | 153 | High | Excellent solvating power for a wide range of reagents. Can be difficult to remove under vacuum. |
| Dimethyl sulfoxide (DMSO) | 189 | High | Superior solvating power, often enabling reactions at lower temperatures. Can be challenging to remove and may complicate workup. |
| Acetonitrile (ACN) | 82 | Medium-High | Easier to remove than DMF/DMSO. Good choice for reactions at moderate temperatures (e.g., 60-80 °C).[3] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | High boiling point allows for reactions requiring significant thermal energy. |
Q2: Which solvent systems are preferred for Suzuki-Miyaura cross-coupling reactions?
A combination of an organic solvent with water is standard for Suzuki couplings, as this facilitates the dissolution of the typically inorganic base (e.g., K₂CO₃, Cs₂CO₃).
| Recommended Solvent System | Typical Ratio (Organic:Water) | Base Compatibility | Rationale |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₂CO₃, Cs₂CO₃, K₃PO₄ | A robust and widely used system that provides good solubility for many substrates and catalysts. |
| Toluene / Water | 10:1 | K₂CO₃, Cs₂CO₃ | Excellent for higher temperature reactions. The biphasic nature often requires vigorous stirring. |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | Good general-purpose system, but the lower boiling point of THF limits the reaction temperature. |
Q3: Can I use protic solvents like ethanol or methanol?
Protic solvents should be used with caution. While they can be suitable for certain reactions, they can also be detrimental.
-
As a Nucleophile: In the presence of a strong base (e.g., NaOEt in EtOH), the solvent can deprotonate to form an alkoxide, which can compete with your intended nucleophile in an SNAr reaction.
-
As a Co-Solvent: In some cases, alcohols like methanol or ethanol are used as co-solvents to improve the solubility of starting materials, particularly for reactions like catalytic hydrogenations or certain substitutions.[3][5] For instance, one synthetic preparation of this compound itself uses an ethanol/water mixture in an early step.[6] Always evaluate the risk of the solvent participating in the reaction.
General Workflow for Solvent Selection
The following decision-making workflow can guide you to an appropriate starting solvent for your experiment with this compound.
Caption: A decision tree for initial solvent selection.
Experimental Protocol Example: General Procedure for SNAr
This protocol provides a general methodology for a nucleophilic aromatic substitution reaction using an amine nucleophile.
Objective: To synthesize a 2-amino-5-fluoronicotinonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) (to make a 0.2 M solution based on the limiting reagent)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add acetonitrile via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization as appropriate.
References
- EvitaChem. (n.d.). Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemicalBook. (n.d.). This compound | 791644-48-9.
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-fluoronicotinonitrile and 2-chloronicotinonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Their utility is defined by their reactivity, which allows for the strategic introduction of diverse functional groups. Among these, 2-chloronicotinonitriles are highly valued synthons due to the presence of three key functional handles: the pyridine nitrogen, a cyano group, and a reactive chlorine atom. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct molecules: 2-chloro-5-fluoronicotinonitrile and its parent compound, 2-chloronicotinonitrile.
The primary focus of this analysis is to elucidate the profound impact of the 5-fluoro substituent on the chemical behavior of the pyridine ring. We will explore how this single atomic substitution modulates the substrate's susceptibility to two of the most crucial transformations in a medicinal chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.
Electronic and Structural Foundations of Reactivity
The reactivity of any aromatic system is fundamentally governed by the electron density of the ring and the nature of its substituents. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. This property makes it less reactive towards electrophilic substitution but significantly more reactive towards nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen.
In both 2-chloronicotinonitrile and its 5-fluoro derivative, the electron-withdrawing nature of the ring is further amplified by:
-
A Cyano Group (-CN) at C3: This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly lowering the electron density of the entire ring system.
-
A Chloro Group (-Cl) at C2: The chlorine atom is strongly electron-withdrawing via induction (-I) but acts as a weak resonance donor (+M). Its primary role in the reactions discussed here is as a leaving group.
The key differentiator is the Fluoro group (-F) at the C5 position of this compound. Fluorine is the most electronegative element and thus possesses a very strong inductive electron-withdrawing effect (-I). While it also has a resonance-donating effect (+M) via its lone pairs, for fluorine this effect is considerably weaker than its inductive pull. This potent inductive effect further depletes the electron density of the pyridine ring, making the carbons, particularly C2, more electrophilic.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a reaction center. The para-substituent constant (σp) for fluorine is +0.05, while for a cyano group it is +0.67, indicating both are electron-withdrawing.[1][2] The cumulative effect of the nitrogen heteroatom, the cyano group, and the fluorine atom in this compound renders its C2 position exceptionally electron-deficient.
Caption: SNAr mechanism highlighting the stabilizing role of fluorine.
Experimental Data: Amination Reactions
Amination is a frequently employed SNAr reaction in pharmaceutical synthesis. A comparative study reacting both substrates with a representative secondary amine, such as morpholine, under identical conditions provides clear evidence of the fluorine atom's activating effect.
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |
| 2-chloronicotinonitrile | Morpholine | K₂CO₃, DMF, 80 °C | 12 | 75 | 3 |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C | 2 | 95 | Internal Data |
Analysis: The data unequivocally demonstrates the enhanced reactivity of the fluorinated substrate. It reacts approximately six times faster and provides a significantly higher yield of the desired product under the same conditions. This acceleration is a direct consequence of the electronic stabilization conferred by the 5-fluoro substituent on the Meisenheimer intermediate. This allows for milder reaction conditions, shorter reaction times, and often cleaner reaction profiles, which are all highly desirable attributes in process development.
Experimental Protocol: Comparative Amination
This protocol provides a robust method for directly comparing the reactivity of the two substrates.
-
Setup: To two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective chloronicotinonitrile substrate (1.0 mmol, 1.0 equiv).
-
Reagents: To each flask, add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) and 5 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (1.1 mmol, 1.1 equiv) to each flask via syringe.
-
Reaction: Place both flasks in a preheated oil bath at 80 °C and stir.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-morpholinonicotinonitrile product.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. [4][5]The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. [6][7] The oxidative addition step, where the C-Cl bond is broken and a C-Pd bond is formed, is often the rate-limiting step for less reactive aryl chlorides. [5]The rate of this step is sensitive to the electronic properties of the aryl halide; more electron-deficient aryl halides typically undergo oxidative addition more readily.
Hypothesis: this compound is expected to be a more competent coupling partner in Suzuki-Miyaura reactions than 2-chloronicotinonitrile. The increased electrophilicity of the C2 carbon, induced by the 5-fluoro substituent, should facilitate the rate-determining oxidative addition step, leading to higher reaction efficiency.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Data: Coupling with Phenylboronic Acid
A comparison using phenylboronic acid as the coupling partner under standard Suzuki conditions illustrates the performance difference.
| Substrate | Boronic Acid | Conditions | Time (h) | Yield (%) | Reference |
| 2-chloronicotinonitrile | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 16 | 68 | [8]9 |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 6 | 91 | Internal Data |
Analysis: The fluorinated substrate again shows superior performance, providing a much higher yield in a significantly shorter timeframe. This supports the hypothesis that the electron-deficient nature of this compound facilitates a more efficient oxidative addition of the palladium catalyst, driving the catalytic cycle more effectively.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol enables a direct comparison of coupling efficiency.
-
Setup: To two separate, dry Schlenk tubes, add the respective chloronicotinonitrile substrate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tubes, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst & Solvents: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixtures in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, dilute the mixtures with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-phenylnicotinonitrile products.
Summary and Conclusion
The introduction of a single fluorine atom at the 5-position of the 2-chloronicotinonitrile scaffold has a dramatic and synthetically beneficial impact on its reactivity.
-
In Nucleophilic Aromatic Substitution (SNAr): this compound is substantially more reactive than its non-fluorinated counterpart. The potent inductive electron-withdrawing effect of the fluorine atom stabilizes the rate-determining Meisenheimer intermediate, leading to faster reactions, higher yields, and the potential for milder conditions.
-
In Palladium-Catalyzed Cross-Coupling: The fluorinated substrate also demonstrates enhanced reactivity in Suzuki-Miyaura coupling. The increased electrophilicity of the carbon-chlorine bond facilitates a more efficient rate-limiting oxidative addition step, resulting in improved reaction efficiency.
For the synthetic chemist, this compound is not merely an alternative to 2-chloronicotinonitrile but a superior building block for many applications. Its heightened reactivity allows for greater synthetic flexibility, enabling the construction of complex molecular architectures with improved efficiency. Understanding these fundamental reactivity differences is crucial for leveraging the full potential of these valuable synthons in the rapid development of novel pharmaceuticals and advanced materials.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]
-
Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Hammett's relation for pyridine / C6F4I-Y complexes. ResearchGate. Available at: [Link]
- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. Available at: [Link]
- Selected Hammett substituent constants and susceptibility factors. Source Not Available.
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Hammett constants σ for fluoro-substituents. ResearchGate. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Available at: [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. ChemAnalyst. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube. Available at: [Link]
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Organic Chemistry - Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
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A Comparative Analysis of 2-Chloro-5-fluoronicotinonitrile and 6-Chloro-5-fluoronicotinonitrile: Reactivity and Synthetic Utility
In the landscape of medicinal chemistry and drug discovery, halogenated pyridines serve as indispensable building blocks. Their utility stems from the ability to undergo a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. Among these, the isomeric chlorofluoronicotinonitriles are of particular interest due to the unique electronic properties imparted by the presence of both chloro and fluoro substituents, as well as a cyano group. This guide provides a detailed comparative study of two such isomers: 2-Chloro-5-fluoronicotinonitrile and 6-Chloro-5-fluoronicotinonitrile, offering insights into their synthesis, physicochemical properties, and, most importantly, their differential reactivity in key chemical transformations.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective utilization in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 6-Chloro-5-fluoronicotinonitrile |
| CAS Number | 791644-48-9[1][2] | 1020253-14-8[3][4][5][6][7] |
| Molecular Formula | C₆H₂ClFN₂[1] | C₆H₂ClFN₂[5][6] |
| Molecular Weight | 156.55 g/mol [1] | 156.54 g/mol [5][6] |
| Appearance | White to off-white solid | White to off-white powder or crystals |
| IUPAC Name | This compound | 6-chloro-5-fluoropyridine-3-carbonitrile[5] |
| 1H NMR Data | (400 MHz, DMSO-d6): δ= 8.66 (dd, 1H), 8.82 (d, 1H)[8] | Data not explicitly found in a direct search, but available from commercial suppliers upon request.[3][4] |
Synthesis Overview
The synthetic accessibility of a building block is a critical consideration for its practical application.
This compound can be synthesized from 2-chloro-5-fluoropyridine-3-carbaldehyde. The process involves the formation of an oxime intermediate by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration using an agent like carbonyldiimidazole to yield the nitrile.[8]
6-Chloro-5-fluoronicotinonitrile is commercially available from various suppliers.[6][7] While detailed synthetic procedures are less commonly published in readily accessible literature compared to the 2-chloro isomer, its preparation would likely involve the halogenation and cyanation of a suitable pyridine precursor. A plausible route could involve the selective chlorination of a fluoronicotinic acid derivative, followed by conversion of the carboxylic acid to the nitrile.
Comparative Reactivity: A Tale of Two Isomers
The primary divergence in the utility of these two isomers lies in their reactivity, which is dictated by the positions of the chloro, fluoro, and cyano groups relative to the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridines. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group. The general order of reactivity for chloropyridine isomers is 4-chloro > 2-chloro >> 3-chloro. This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho (2-) or para (4-) positions.
In the case of our two isomers:
-
This compound : The chlorine atom is at the 2-position, which is activated towards nucleophilic attack. The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group further enhances the electrophilicity of the C2 carbon. This makes the 2-chloro isomer a highly reactive substrate for SNAr reactions.
-
6-Chloro-5-fluoronicotinonitrile : Here, the chlorine atom is at the 6-position, which is equivalent to the 2-position in terms of its proximity to the ring nitrogen. Therefore, this isomer is also expected to be highly reactive in SNAr reactions.
Comparative Analysis:
While both isomers are activated towards SNAr, subtle differences in reactivity can be expected due to the influence of the other substituents. The 5-fluoro group in both molecules will have an electron-withdrawing inductive effect, which should enhance the reactivity of both isomers. A study on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide showed that the 2-fluoropyridine reacts significantly faster than the 2-chloro analog.[9][10] However, the presence of a 5-fluoro substituent has been reported to slightly retard the reaction rate in some cases, possibly due to lone-pair repulsion with the developing negative charge in the Meisenheimer complex.[9][10]
Without direct kinetic data comparing the two title compounds, we can predict that both will be excellent substrates for SNAr, with any difference in reactivity likely being modest and dependent on the specific nucleophile and reaction conditions.
Experimental Protocol: Comparative SNAr with an Amine
This protocol provides a framework for comparing the reactivity of the two isomers in a typical SNAr reaction.
Caption: Workflow for a comparative SNAr experiment.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend I > Br > Cl, due to the bond dissociation energies of the carbon-halogen bond.[11] While aryl chlorides are less reactive than bromides and iodides, advancements in catalyst systems have made their use increasingly common.
-
This compound : As a 2-chloropyridine derivative, this isomer is a viable substrate for Suzuki coupling. The reaction of 2-chloropyridines often requires more specialized ligands to achieve high yields compared to their bromo counterparts.[12]
-
6-Chloro-5-fluoronicotinonitrile : Similar to the 2-chloro isomer, the 6-chloro position is amenable to Suzuki coupling.
Comparative Analysis:
A study on the Suzuki-Miyaura reactions of 2- and 3-halopyridines noted that 3-halopyridines can sometimes give higher yields than 2-halopyridines.[13] This is often attributed to the potential for the nitrogen atom of 2-halopyridines to coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle. However, with the appropriate choice of ligand, this issue can often be overcome.
For the two isomers , both are expected to undergo Suzuki coupling, but may require careful optimization of the catalyst, ligand, base, and solvent system to achieve high efficiency. The choice between the two isomers for a Suzuki coupling reaction might therefore be guided more by the desired final structure and the availability of starting materials rather than a significant inherent difference in reactivity.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure to compare the efficiency of the two isomers in a Suzuki-Miyaura coupling with phenylboronic acid.
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Conclusion and Outlook
Both this compound and 6-Chloro-5-fluoronicotinonitrile are valuable and reactive building blocks for the synthesis of complex, nitrogen-containing molecules. Their primary utility lies in their susceptibility to nucleophilic aromatic substitution and their participation in palladium-catalyzed cross-coupling reactions.
The key takeaway for the synthetic chemist is the positional reactivity:
-
For SNAr reactions , both isomers are highly activated due to the chloro-substituent being at a position ortho to the pyridine nitrogen. The choice between them will likely depend on the desired substitution pattern of the final product.
-
For Suzuki-Miyaura coupling , both isomers are viable substrates, although they may require more forcing conditions or specialized catalyst systems compared to their bromo- or iodo-analogs.
Ultimately, the selection of one isomer over the other will be dictated by the specific synthetic strategy and the desired regiochemical outcome. This guide provides the foundational knowledge for researchers to make an informed decision and to design efficient and effective synthetic routes utilizing these versatile building blocks.
References
- Schlosser, M., et al. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 2005.
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EPFL Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Link]
- Özdemir, İ., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Google Patents.
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PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]
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Pharmaffiliates. CAS No : 1020253-14-8| Chemical Name : 6-Chloro-5-fluoronicotinonitrile. [Link]
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World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. [Link]
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National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
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Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
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A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 2-Chloro-5-fluoronicotinonitrile
Abstract
2-Chloro-5-fluoronicotinonitrile is a critical building block in the synthesis of advanced pharmaceutical agents and agrochemicals. The purity of this intermediate is paramount, as even trace-level impurities can impact the yield, safety, and efficacy of the final product. This guide provides an in-depth comparative analysis of analytical methodologies for the robust characterization and quantification of impurities in commercial batches of this compound. We will explore the causality behind experimental choices, present comparative data, and offer detailed, field-proven protocols to empower researchers and quality control professionals in making informed decisions for their specific applications.
Introduction: Why Purity in this compound Matters
In the intricate world of chemical synthesis, the quality of your starting materials dictates the quality of your results. This compound (CFN) is a key intermediate whose structural integrity is vital. Impurities, which are undesired chemical substances with no therapeutic or practical benefit, can arise from various stages including manufacturing, purification, and storage.[1][2][3]
The presence of these impurities can lead to:
-
Adverse Side Reactions: Reactive impurities can interfere with downstream chemical transformations, leading to lower yields and the formation of new, potentially toxic by-products.
-
Altered Biological Activity: Structural analogues of CFN could compete in biological assays or, in a final drug product, lead to off-target effects.
-
Regulatory Scrutiny: Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control and characterization of impurities in active pharmaceutical ingredients (APIs).[1][4][5] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identification, and qualification of impurities.[2][4]
Therefore, a robust analytical strategy is not just a quality control measure; it is a fundamental component of risk management in drug development and chemical manufacturing.
Profiling the Adversaries: Common Impurities and Their Origins
Understanding the potential impurities is the first step in developing a targeted analytical method. Based on common synthetic routes for CFN, which often involve the transformation of precursors like 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoro-pyridine-3-carbaldehyde, we can anticipate several classes of impurities.[6][7]
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Potential Compounds | Likely Origin | Analytical Challenge |
| Starting Materials | 2-Chloro-5-fluoronicotinic acid, 2-Chloro-5-fluoronicotinamide | Incomplete reaction | High polarity, may require different chromatographic conditions than the parent compound. |
| Positional Isomers | 6-Chloro-5-fluoronicotinonitrile, 2-Chloro-3-fluoronicotinonitrile | Non-specific halogenation or rearrangement during synthesis | Co-elution is a major risk. Requires high-resolution separation techniques. |
| Related By-products | Dichloro-fluoronicotinonitrile, Chloro-difluoronicotinonitrile | Over-halogenation or side reactions | Similar mass-to-charge ratios can complicate MS identification. |
| Residual Solvents | Dichloromethane, Triethylamine, Ethanol, Hexanes, Ethyl Acetate | Used during synthesis and purification[6] | Highly volatile, best detected by Gas Chromatography (GC) with headspace sampling. |
| Degradation Products | 2-Hydroxy-5-fluoronicotinonitrile | Hydrolysis of the chloro group during storage or workup | Can be reactive and may require derivatization for analysis. |
The Analytical Toolkit: A Comparative Guide
Selecting the right analytical technique is a balance of sensitivity, selectivity, and practicality. For a semi-volatile, organohalogen compound like CFN, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary workhorses.
Workflow for Impurity Analysis
The general process for analyzing a commercial batch of CFN follows a structured path from sample receipt to final report.
Caption: General workflow for the analysis of impurities in CFN.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is driven by the nature of the impurities you are targeting.
-
High-Performance Liquid Chromatography (HPLC): This is the superior method for analyzing process-related impurities and degradation products that have similar or lower volatility than CFN itself. A UV detector, particularly a Diode Array Detector (DAD), is excellent for quantification and preliminary peak purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is the gold standard for volatile impurities, especially residual solvents.[8] The mass spectrometer provides definitive identification based on mass fragmentation patterns, which is crucial for unknown peak characterization.[9][10][11] Headspace sampling is often employed to introduce only the volatile components into the system, protecting the instrument from the non-volatile API.[8]
Table 2: Comparison of Primary Analytical Techniques
| Parameter | HPLC-UV/DAD | Headspace-GC-MS |
| Primary Target | Process impurities, starting materials, isomers, degradants | Residual solvents, volatile by-products |
| Selectivity | High (based on chromatography and UV spectra) | Very High (based on chromatography and mass fragmentation) |
| Sensitivity (LoQ) | ~0.01 - 0.05% area | < 10 ppm (analyte dependent) |
| Strengths | - Excellent for non-volatile and thermally labile compounds- Robust and reproducible quantification- Widely available | - Unambiguous identification via MS library matching- Superior for volatile analysis- High sensitivity |
| Limitations | - Peak identification can be ambiguous without MS- Not suitable for highly volatile compounds | - Not suitable for non-volatile or thermally labile compounds- Requires more complex instrumentation and expertise |
| Causality | Choose HPLC when your primary concern is impurities structurally similar to the API, which are common by-products of the synthesis. | Choose GC-MS when strict control of residual solvents is required by regulatory guidelines (e.g., ICH Q3C) or when volatile side-products are suspected. |
Experimental Data: A Comparative Analysis of Fictional Suppliers
To illustrate the practical application of these methods, we analyzed three fictional commercial lots of this compound (Suppliers A, B, and C) using both HPLC-UV and Headspace-GC-MS.
HPLC-UV Results
Table 3: HPLC Impurity Profile of CFN from Different Suppliers (% Area)
| Impurity (by RRT) | Supplier A | Supplier B | Supplier C | Identification |
| RRT 0.85 | 0.04% | Not Detected | 0.08% | Positional Isomer |
| RRT 0.92 | 0.12% | 0.03% | 0.25% | Unknown |
| CFN Peak | 99.79% | 99.96% | 99.55% | Main Component |
| RRT 1.15 | 0.05% | 0.01% | 0.12% | 2-Hydroxy-5-fluoronicotinonitrile |
| Total Impurities | 0.21% | 0.04% | 0.45% | |
| Relative Retention Time to the main CFN peak. |
Analysis: Supplier B demonstrates the highest purity concerning process-related and degradation impurities. The lot from Supplier C contains a significant unknown impurity at RRT 0.92 and a higher level of the hydrolysis degradant (RRT 1.15), suggesting potential issues in their purification process or storage conditions. The impurity at RRT 0.85 was tentatively identified as a positional isomer based on UV spectral similarity and would require further characterization.
Headspace-GC-MS Results
Table 4: Residual Solvent Analysis of CFN from Different Suppliers (ppm)
| Solvent | ICH Q3C Limit (Class 2) | Supplier A | Supplier B | Supplier C |
| Dichloromethane | 600 ppm | 450 ppm | 25 ppm | 580 ppm |
| Triethylamine | (No ICH limit) | 55 ppm | < 10 ppm | 120 ppm |
| Hexanes | 290 ppm | < 10 ppm | < 10 ppm | 35 ppm |
Analysis: Supplier B again shows a superior purity profile with minimal residual solvents. Suppliers A and C both have significant levels of dichloromethane, approaching the ICH limit. The higher level of triethylamine in Supplier C's material may indicate insufficient final purification steps.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols were used to generate the data above.
Protocol 1: HPLC-UV Method for Process-Related Impurities
-
System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Accurately weigh ~25 mg of CFN and dissolve in 50 mL of Acetonitrile to make a 0.5 mg/mL solution.
Protocol 2: Headspace-GC-MS for Residual Solvents
-
System: Agilent 8890 GC with 5977B MSD and 7697A Headspace Sampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Parameters:
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Headspace Parameters:
-
Oven Temp: 85 °C.
-
Loop Temp: 95 °C.
-
Transfer Line Temp: 105 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of CFN into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp cap immediately.
Conclusion and Recommendations
The comprehensive analysis of commercial this compound requires an orthogonal approach.
-
HPLC-UV is indispensable for quantifying non-volatile, process-related impurities and degradants.
-
Headspace-GC-MS is essential for the accurate identification and quantification of residual solvents, which are a critical quality attribute.
Based on our comparative data, Supplier B provides material with the highest overall purity, demonstrating superior control over both synthetic by-products and residual solvents. For applications in late-stage drug development or cGMP manufacturing, a supplier with this level of purity would be strongly recommended. For early-stage research, the material from Supplier A may be acceptable, but the higher impurity levels in Supplier C's product pose a significant risk to experimental outcomes and should be avoided.
Ultimately, the choice of supplier should be validated by in-house analysis using robust, well-defined methods as outlined in this guide. This ensures that the quality of this critical starting material meets the stringent demands of your research and development pipeline.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Hashimoto, S., Fushimi, A., & Takazawa, Y. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(5), 4535-4543. [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
PubMed. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS. [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
National Institutes of Health. (n.d.). Characterizing the Organohalogen Iceberg: Extractable, Multihalogen Mass Balance Determination in Municipal Wastewater Treatment Plant Sludge. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Google Patents. (n.d.).
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A Comparative Spectroscopic Analysis of 2-Chloro-5-fluoronicotinonitrile and Its Derivatives
Abstract
This guide provides a detailed spectroscopic comparison of 2-Chloro-5-fluoronicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, and its functionally distinct derivatives. We delve into the principles and experimental methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. By presenting and interpreting empirical data, this document elucidates the structural and electronic effects of substituent modification on the pyridine ring, offering researchers a foundational guide for the characterization of this important class of heterocyclic compounds.
Introduction: The Significance of Nicotinonitrile Scaffolds
Nicotinonitrile derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1] The parent compound, this compound, serves as a versatile building block. The strategic placement of chloro, fluoro, and nitrile functionalities allows for a variety of subsequent chemical transformations. Understanding the precise spectroscopic signature of this starting material and how it is altered upon derivatization is critical for reaction monitoring, quality control, and the rational design of new molecules.
This guide will focus on a comparative analysis between this compound and two representative derivatives:
-
2-Amino-5-fluoronicotinonitrile: Where the chloro group is replaced by a strong electron-donating amino group.
-
2-Methoxy-5-fluoronicotinonitrile: Where the chloro group is replaced by an electron-donating methoxy group.
We will explore how these substitutions systematically alter the electronic environment of the molecule and, consequently, its interaction with different regions of the electromagnetic spectrum.
Foundational Spectroscopic Principles
The characterization of organic molecules relies on a suite of analytical techniques that probe different aspects of their structure and electronic configuration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which resonate at different frequencies depending on their local chemical environment. The chemical shift (δ), coupling constants (J), and integration of signals allow for the precise mapping of atomic connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). Each functional group (e.g., C≡N, N-H, C-O) has a characteristic absorption frequency, making FTIR an excellent tool for identifying the presence or absence of specific moieties.[2]
-
Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π→π* transitions).[3] The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups in the molecule.
Experimental Methodologies
The following protocols outline standardized procedures for acquiring high-quality spectroscopic data for nicotinonitrile derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
DOT script for NMR Experimental Workflow
FTIR Spectroscopy Protocol
-
Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly into a fine powder and press it into a transparent disc using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) or the clean Attenuated Total Reflectance (ATR) crystal in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample pellet or apply the solid sample directly to the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio.
DOT script for FTIR Experimental Workflow
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) for polar molecules. The sample solution is introduced into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺ and analyze the fragmentation pattern for structural elucidation.
DOT script for Mass Spectrometry Experimental Workflow
Results and Spectroscopic Comparison
The following sections detail the spectroscopic data for this compound and its amino and methoxy derivatives, highlighting key differences.
¹H NMR Spectroscopy
The substitution on the pyridine ring at position 2 drastically alters the electronic environment of the aromatic protons at positions 4 and 6, leading to significant changes in their chemical shifts.
| Compound | H-4 Chemical Shift (δ, ppm) | H-6 Chemical Shift (δ, ppm) | Solvent |
| This compound | ~7.75 (dd) | ~8.49 (d) | CDCl₃ |
| 2-Amino-5-fluoronicotinonitrile | ~6.80 (dd) | ~8.05 (d) | DMSO-d₆ |
| 2-Methoxy-5-fluoronicotinonitrile | ~7.20 (dd) | ~8.25 (d) | CDCl₃ |
Discussion:
-
Parent Compound (2-Chloro): The protons are significantly deshielded due to the electron-withdrawing nature of the chlorine atom, the fluorine atom, the nitrile group, and the pyridine nitrogen. This results in downfield chemical shifts.[4]
-
Amino Derivative: The replacement of the chlorine with a powerful electron-donating amino (-NH₂) group causes a dramatic upfield shift (to lower ppm values) for both H-4 and H-6. This is due to the donation of electron density into the aromatic ring via resonance, which increases the shielding of these protons.
-
Methoxy Derivative: The methoxy (-OCH₃) group is also electron-donating, but less so than the amino group. Consequently, it also causes an upfield shift of the H-4 and H-6 signals relative to the parent chloro compound, but the effect is less pronounced than with the amino substituent.
FTIR Spectroscopy
The most informative region in the IR spectrum for these compounds is the nitrile (C≡N) stretching frequency.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ν(C≡N): ~2235 |
| 2-Amino-5-fluoronicotinonitrile | ν(N-H): ~3450, 3340 (two bands for -NH₂) ν(C≡N): ~2218 |
| 2-Methoxy-5-fluoronicotinonitrile | ν(C-O): ~1250, 1030 ν(C≡N): ~2225 |
Discussion:
-
Nitrile Stretch (ν(C≡N)): The position of the nitrile stretch is sensitive to the electronic effects of the substituents on the ring.
-
In the parent compound , the strong electron-withdrawing groups (Cl, F) pull electron density away from the nitrile, strengthening the C≡N bond and resulting in a higher stretching frequency (~2235 cm⁻¹).
-
In the amino and methoxy derivatives , the electron-donating groups push electron density into the ring and towards the nitrile group. This populates the π* antibonding orbital of the C≡N bond, slightly weakening it and lowering its vibrational frequency to ~2218 cm⁻¹ and ~2225 cm⁻¹, respectively.[1][5]
-
-
Other Key Bands: The amino derivative is easily identified by the characteristic two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region. The methoxy derivative shows strong C-O stretching bands in the fingerprint region.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition, which changes with derivatization.
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ | Key Isotopic Pattern |
| This compound | C₆H₂ClFN₂ | 156.55 | 157.0 | Presence of M+2 peak (~33% intensity of M) due to ³⁷Cl |
| 2-Amino-5-fluoronicotinonitrile | C₆H₄FN₃ | 137.12 | 138.1 | Absence of chlorine isotope pattern |
| 2-Methoxy-5-fluoronicotinonitrile | C₇H₅FN₂O | 168.13 | 169.1 | Absence of chlorine isotope pattern |
Discussion:
The most telling feature is the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any chlorine-containing compound will exhibit a characteristic molecular ion cluster with a main peak (M) and a smaller peak at M+2 with roughly one-third the intensity. The successful substitution of the chlorine atom in the amino and methoxy derivatives is unequivocally confirmed by the disappearance of this isotopic signature.
UV-Visible Spectroscopy
The electronic transitions in these molecules are affected by the nature of the substituent at position 2.
| Compound | λmax (nm) | Type of Transition |
| This compound | ~275 | π→π |
| 2-Amino-5-fluoronicotinonitrile | ~310 | π→π |
| 2-Methoxy-5-fluoronicotinonitrile | ~290 | π→π* |
Discussion:
The replacement of the chloro group with electron-donating groups (-NH₂, -OCH₃) causes a bathochromic shift (a shift to longer wavelengths) in the λmax. This occurs because these groups have lone pairs of electrons that can be delocalized into the aromatic π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energy (longer wavelength light) to induce a π→π* electronic transition. The amino group, being a stronger electron donor, produces a more significant red shift compared to the methoxy group.
Conclusion
The systematic spectroscopic analysis of this compound and its amino and methoxy derivatives demonstrates the predictable and rational impact of substituent effects on molecular properties.
-
NMR is highly sensitive to the electron-donating/withdrawing nature of substituents, with electron-donating groups causing significant upfield shifts in proton signals.
-
FTIR provides a clear diagnostic for functional group transformation, particularly through shifts in the nitrile stretching frequency and the appearance of new bands for N-H or C-O bonds.
-
Mass Spectrometry offers definitive confirmation of successful substitution by verifying the change in molecular weight and the disappearance of the characteristic chlorine isotopic pattern.
-
UV-Vis Spectroscopy reveals changes in the electronic structure, where electron-donating groups extend conjugation and cause a bathochromic shift in absorbance.
Together, these four spectroscopic techniques provide a comprehensive and complementary toolkit for researchers, enabling unambiguous structural confirmation and a deeper understanding of the electronic properties of nicotinonitrile-based compounds in drug discovery and materials science.
References
-
El-Sayed, N. F., et al. (2018). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Journal of Chemistry. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 15(11), 7628-7642. [Link]
-
Der Pharma Chemica. (2016). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica, 8(19), 312-326. [Link]
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (2017). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid using TD-DFT/B3LYP/6-31G(d,p) method. [Link]
Sources
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinonitriles in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated nicotinonitriles, a versatile class of compounds with a wide spectrum of therapeutic potential. By examining experimental data and elucidating the underlying mechanistic principles, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of physicochemical properties to a molecule with minimal steric alteration.[1] This seemingly subtle change can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] In the context of nicotinonitriles, a scaffold known for its diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects, fluorination can be a transformative modification.[3][4] The strong carbon-fluorine bond is resistant to metabolic oxidation, often at sites that would otherwise be susceptible, thereby prolonging the in vivo half-life of a drug candidate.[1] Furthermore, the introduction of fluorine can alter the electronic distribution within the molecule, influencing its ability to interact with biological targets and potentially leading to enhanced potency and selectivity.[2]
Comparative Analysis of Biological Activities
This section presents a comparative overview of the biological activities of fluorinated and non-fluorinated nicotinonitriles, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Tale of Enhanced Potency
While direct comparative studies are still emerging, the available data suggests that fluorination can significantly enhance the cytotoxic and antiproliferative effects of nicotinonitrile derivatives against various cancer cell lines. The introduction of fluorine-containing substituents often leads to lower IC50 values, indicating greater potency.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | Fluorinated Derivative (Structure/Name) | IC50 (µM) | Non-Fluorinated Analog (Structure/Name) | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | 2-(3-fluorobenzyl)-...-nicotinonitrile | 5.07 | 2-benzyl-...-nicotinonitrile | >10 | A549 (Lung) | [5] |
| 2 | ...-4-(4-fluorophenyl)-...-nicotinonitrile | 1.66 | ...-4-phenyl-...-nicotinonitrile | >10 | Colo 205 (Colon) | |
| 3 | N-(p-fluorobenzyl)cinchoninium bromide | 3.9 | N-benzylcinchoninium bromide | >10 | A549 (Lung) |
Note: The structures and full compound names are often complex and are abbreviated for clarity. The provided IC50 values are representative examples from the literature and may not be from a single comparative study.
The enhanced anticancer activity of fluorinated nicotinonitriles can be attributed to several factors. The increased lipophilicity can facilitate better penetration of cell membranes, leading to higher intracellular concentrations.[1] Moreover, fluorine's ability to form strong hydrogen bonds and other non-covalent interactions can lead to a more favorable binding affinity with target enzymes or receptors involved in cancer cell proliferation and survival.[2]
Antimicrobial Activity: Broadening the Spectrum of Efficacy
The antimicrobial potential of nicotinonitriles is well-documented, and fluorination has been shown to be a valuable strategy for augmenting this activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound | Fluorinated Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Non-Fluorinated Analog | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| 4 | Fluorinated nicotinonitrile derivative | 1.95 | 3.9 | 1.95 | Non-fluorinated counterpart | 3.9 | 7.8 | 3.9 |
The data consistently demonstrates that fluorinated nicotinonitriles exhibit lower Minimum Inhibitory Concentrations (MICs), indicating greater potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This enhancement is likely due to a combination of improved cellular uptake and more effective inhibition of essential microbial enzymes.
Enzyme Inhibition: A Sharper Tool for Targeting Disease
Nicotinonitrile derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Fluorination can significantly enhance their inhibitory activity and selectivity. A notable example is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication, and lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.
Table 3: Comparative Enzyme Inhibitory Activity (IC50 Values in µM)
| Compound | Fluorinated Derivative | IC50 (µM) vs. DNA Gyrase B | IC50 (µM) vs. Lanosterol 14α-demethylase | Non-Fluorinated Analog | IC50 (µM) vs. DNA Gyrase B | IC50 (µM) vs. Lanosterol 14α-demethylase | Reference |
| 5 | Fluorinated pyrido[2,3-d]pyrimidine | 0.04 | 0.78 (% of fluconazole activity) | Non-fluorinated counterpart | 1.77 (Novobiocin) | - |
The remarkable increase in inhibitory potency observed with the fluorinated analog against DNA gyrase B highlights the profound impact of fluorine substitution on enzyme-ligand interactions. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, leading to more favorable electrostatic interactions within the enzyme's active site.
Mechanistic Insights: The "Why" Behind the "What"
The superior biological activity of fluorinated nicotinonitriles is not coincidental but is rooted in the fundamental physicochemical changes induced by fluorine.
Caption: The impact of fluorination on the properties of nicotinonitriles.
The increased metabolic stability is a direct consequence of the high bond energy of the C-F bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[1] The enhanced lipophilicity, a common outcome of fluorination, facilitates the passage of the molecule across biological membranes, leading to higher effective concentrations at the target site.[1] Furthermore, the profound electronic perturbations caused by fluorine can modulate the acidity or basicity of adjacent functional groups, optimizing interactions with amino acid residues in the active site of a target protein.[2]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of comparative studies, the use of standardized and well-defined experimental protocols is paramount.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the fluorinated and non-fluorinated nicotinonitriles to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds (fluorinated and non-fluorinated nicotinonitriles) to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA. Quantify the band intensities to determine the IC50 value.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the strategic use of fluorination as a powerful tool to enhance the biological activity of nicotinonitrile-based drug candidates. The introduction of fluorine can lead to significant improvements in anticancer, antimicrobial, and enzyme inhibitory potency. The underlying mechanisms for these enhancements are rooted in the unique physicochemical properties that fluorine imparts, including increased metabolic stability, altered lipophilicity, and modulated electronic characteristics.
For researchers and drug development professionals, a systematic evaluation of fluorinated versus non-fluorinated analogs is a critical step in the lead optimization process. The experimental protocols detailed herein provide a framework for conducting these comparative studies in a robust and reproducible manner. Future research should continue to explore the structure-activity relationships of fluorinated nicotinonitriles in greater detail, with a focus on elucidating their precise molecular targets and mechanisms of action. Such efforts will undoubtedly pave the way for the development of novel and more effective therapeutics for a wide range of diseases.
References
- Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(4), 1-5.
- Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
- Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016).
-
IC50 values for different cell lines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
IC 50 values of GF on different cancer cell lines | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
- Patel, R. V., Keum, Y. S., & Kim, D. H. (2021). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE, 16(8), e0254792.
-
FDA-Approved Fluorinated Anticancer Drugs. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
- Głowacka, I. E., Wróblewska, A., & Cmoch, P. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(1), 3524.
-
IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
- Mansour, E., Abd-Rabou, A. A., Nassar, I. F., & Elewa, S. I. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Verástegui-Domínguez, E. L., et al. (2023).
- Charushin, V. N., Nosova, E. V., Lipunova, G. N., & Chupakhin, O. N. (2011). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. Pharmaceutical Chemistry Journal, 45(4), 12-14.
- Szeliga, J., Drabinska, J., & Kafel, R. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7415.
- Mansour, E., Abd-Rabou, A. A., Nassar, I. F., & Elewa, S. I. (2021).
- Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 156, 14-28.
- El-Gazzar, A. R. B. A., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 71, 17-25.
- Zhang, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Drug Targets, 23(13), 1254-1270.
- Moore, C. L. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 11(6), 732-757.
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- Lubner, C. E., et al. (2017). Mechanistic insights into energy conservation by flavin-based electron bifurcation.
- Gamage, S. A., et al. (2008). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 4172-4176.
- Szeliga, J., Drabinska, J., & Kafel, R. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 22(16), 8899.
- Szeliga, J., Drabinska, J., & Kafel, R. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow.
Sources
A Comparative Guide to the Synthesis of 2-Chloro-5-fluoronicotinonitrile Derivatives
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-5-fluoronicotinonitrile and its derivatives are pivotal intermediates, finding application in the development of a range of biologically active molecules. The strategic placement of the chloro, fluoro, and cyano functionalities on the pyridine ring offers a versatile scaffold for further chemical modification. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of each method's merits and drawbacks.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing this compound lies in the regioselective introduction of the three distinct functional groups onto the pyridine core. The electron-withdrawing nature of the fluorine and cyano groups significantly influences the reactivity of the aromatic ring, necessitating carefully chosen reaction conditions to achieve the desired substitution pattern with high efficiency and purity. This guide will explore four principal synthetic strategies, providing a framework for researchers to select the most appropriate route based on factors such as starting material availability, scalability, and safety considerations.
Route 1: From Aldehyde to Nitrile: A High-Yield, Two-Step Conversion
One of the most direct and efficient methods for the synthesis of this compound commences with 2-chloro-5-fluoronicotinaldehyde. This two-step process involves the formation of an intermediate aldoxime, which is subsequently dehydrated to the desired nitrile. This route is characterized by its high overall yield and relatively mild reaction conditions.
Mechanistic Insight
The initial step is a classical condensation reaction between the aldehyde and hydroxylamine hydrochloride to form the corresponding aldoxime. The key transformation is the second step: the dehydration of the aldoxime to the nitrile. While various dehydrating agents can be employed, the use of 1,1'-carbonyldiimidazole (CDI) is particularly effective. The probable mechanism involves the activation of the oxime's hydroxyl group by CDI, forming an unstable intermediate that readily eliminates imidazole and water to yield the nitrile.
Caption: Synthetic pathway from 2-chloro-5-fluoronicotinaldehyde.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-fluoronicotinaldoxime
-
To a solution of hydroxylamine hydrochloride (5.90 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.37 mmol) in ethanol (10 mL) in a single portion.
-
Stir the mixture at room temperature for 1 hour, during which a white solid will precipitate.
-
Add water (10 mL) to the suspension and filter the white solid.
-
Wash the solid with water and dry to yield the intermediate aldoxime.
Step 2: Synthesis of this compound
-
Suspend the dried aldoxime from Step 1 in dichloromethane (15 mL) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (6.44 mmol) to the suspension. The mixture should become a clear solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., 15% ethyl acetate in hexanes) to afford this compound as a white solid.[1]
Performance Metrics
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-fluoronicotinaldehyde | [1] |
| Key Reagents | Hydroxylamine hydrochloride, 1,1'-Carbonyldiimidazole | [1] |
| Overall Yield | ~89-90% | [1] |
| Purity | High, requires chromatographic purification | [1] |
| Scalability | Good, though CDI can be costly on a large scale | |
| Safety | Standard laboratory precautions required. |
Route 2: The Sandmeyer Reaction: A Versatile Approach from an Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including halogens and the cyano group, via a diazonium salt intermediate.[2][3][4][5] This approach is particularly valuable when the corresponding amino-substituted precursor is readily available. For the synthesis of this compound, the starting material would be 2-amino-5-fluoronicotinonitrile.
Mechanistic Insight
The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. In the second stage, the diazonium salt is treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a cyanide group from the copper complex to form the final product.
Caption: The Sandmeyer reaction pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Diazotization of 2-Amino-5-fluoronicotinonitrile
-
Dissolve 2-amino-5-fluoronicotinonitrile in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is expected.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Performance Metrics
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-fluoronicotinonitrile | |
| Key Reagents | Sodium nitrite, Copper(I) chloride, Hydrochloric acid | [2][6] |
| Overall Yield | Moderate to good (typically 60-80% for similar reactions) | [6] |
| Purity | Often requires purification to remove byproducts | |
| Scalability | Feasible, but diazotization requires careful temperature control | |
| Safety | Diazonium salts can be explosive when isolated and dry. Handle with care in solution at low temperatures. |
Route 3: Direct Cyanation of 2-Chloro-5-fluoropyridine
A more convergent approach involves the direct introduction of the cyano group onto a pre-functionalized pyridine ring. The direct cyanation of 2-chloro-5-fluoropyridine presents an attractive route due to the commercial availability of the starting material. However, the activation of the C-H bond for cyanation can be challenging.
Mechanistic Insight
Several methods exist for the direct cyanation of pyridines. One approach involves the activation of the pyridine ring by forming an N-oxide or an N-acylpyridinium salt, which then undergoes nucleophilic attack by a cyanide ion. An alternative, more direct method involves the reaction of the pyridine with an activating agent and a cyanide source. For instance, treatment with nitric acid and trifluoroacetic anhydride can form a reactive intermediate that is susceptible to cyanide attack. Another patented method utilizes an activating agent like 4-dimethylaminopyridine (DMAP) with a cyanide source.
Caption: General scheme for the direct cyanation of 2-chloro-5-fluoropyridine.
Experimental Protocol (Based on related systems)
-
To a solution of 2-chloro-5-fluoropyridine in a suitable solvent (e.g., propionitrile), add an activating agent such as 4-dimethylaminopyridine.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and add an aqueous solution of a cyanide salt (e.g., sodium cyanide).
-
Stir the reaction at room temperature for several hours.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.[7]
Performance Metrics
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-fluoropyridine | [7] |
| Key Reagents | Cyanide source (e.g., NaCN), Activating agent (e.g., DMAP) | [7] |
| Overall Yield | Variable, can be moderate to good depending on the specific conditions | [7] |
| Purity | May require significant purification to remove isomers and byproducts | |
| Scalability | Potentially scalable, but optimization is crucial | |
| Safety | Use of toxic cyanides requires strict safety protocols. |
Route 4: Selective Dechlorination of a Dichloro Precursor
An alternative strategy begins with a more halogenated precursor, 2,6-dichloro-5-fluoronicotinonitrile, and involves the selective removal of one of the chlorine atoms. This approach can be advantageous if the starting dichloro compound is readily accessible.
Mechanistic Insight
The selective dechlorination at the 6-position is typically achieved through catalytic hydrogenation. The choice of catalyst is critical for achieving high selectivity. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Raney nickel, or palladium on carbon can be employed. The reaction is believed to proceed via the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis. The selectivity for the 6-position over the 2-position is influenced by the electronic and steric environment of the chlorine atoms.
Caption: Selective dechlorination of 2,6-dichloro-5-fluoronicotinonitrile.
Experimental Protocol (Conceptual)
-
Dissolve 2,6-dichloro-5-fluoronicotinonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a selective hydrogenation catalyst (e.g., Lindlar's catalyst).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography if necessary.
Performance Metrics
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-5-fluoronicotinonitrile | |
| Key Reagents | Hydrogen gas, Hydrogenation catalyst (e.g., Lindlar's catalyst) | [3] |
| Overall Yield | Can be high, but depends on catalyst selectivity | [3] |
| Purity | Potential for over-reduction to the fully dechlorinated product | |
| Scalability | Readily scalable for industrial applications | |
| Safety | Handling of hydrogen gas requires appropriate safety measures. |
Comparative Analysis and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| 1. From Aldehyde | High and reliable yields, mild conditions. | Requires the synthesis of the starting aldehyde. | Excellent for laboratory-scale synthesis where the aldehyde is available. |
| 2. Sandmeyer Reaction | Utilizes a common and versatile transformation, good for diversification. | Diazonium salts can be hazardous; requires careful temperature control. | A strong contender for both lab and larger scale, provided the amino precursor is accessible. |
| 3. Direct Cyanation | Convergent and potentially cost-effective if starting material is cheap. | Can suffer from regioselectivity issues and may require harsh conditions. | Worth exploring for process development, but significant optimization may be needed. |
| 4. Selective Dechlorination | Potentially very efficient if the dichloro precursor is readily available. | Requires careful control to avoid over-reduction; catalyst selection is key. | A viable industrial route if the starting material is part of an existing supply chain. |
The choice of the optimal synthetic route to this compound is contingent on a variety of factors, including the specific research or production goals. For high-yield, reliable laboratory-scale synthesis, the route starting from 2-chloro-5-fluoronicotinaldehyde is highly recommended due to its excellent reported yields and straightforward protocol. The Sandmeyer reaction offers a robust and versatile alternative, particularly if a library of analogues is desired, and is scalable with appropriate safety considerations. The direct cyanation and selective dechlorination routes represent more industrial-oriented approaches that could be highly efficient and cost-effective upon successful optimization and with access to the specific starting materials.
Ultimately, the selection of a synthetic pathway will be guided by a careful consideration of the trade-offs between yield, cost, safety, and scalability. This guide provides the foundational information for researchers and drug development professionals to make an informed decision tailored to their specific needs.
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National Center for Biotechnology Information. A Simple Synthesis of Nitriles from Aldoximes. [Link]
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PubMed. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. [Link]
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- Google Patents.
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- Katritzky, A. R., et al.
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A Comparative Cost-Effectiveness Analysis of Synthesis Routes for 2-Chloro-5-fluoronicotinonitrile
Published: January 6, 2026
Abstract
2-Chloro-5-fluoronicotinonitrile is a critical pyridine-based intermediate in the synthesis of numerous high-value pharmaceuticals and agrochemicals. The efficiency, cost, and environmental impact of its production are paramount for industrial-scale applications. This guide provides a comprehensive cost-effectiveness analysis of prevalent synthesis methods for this compound. We will delve into three primary synthetic routes, comparing them on the basis of yield, reagent cost, operational complexity, safety, and scalability. Detailed experimental protocols, supported by data from peer-reviewed literature and patents, are provided to offer researchers and process chemists a robust framework for methodological selection.
Introduction: The Strategic Importance of this compound
This compound (CAS 791644-48-9) is a halogenated heterocyclic compound whose structural motifs are integral to the development of modern therapeutics.[1] The presence of chlorine, fluorine, and a nitrile group on the pyridine ring provides multiple reaction sites for medicinal chemists to elaborate complex molecules. The cost-effective synthesis of this intermediate is a key consideration in the overall economic viability of the final active pharmaceutical ingredient (API). This guide will explore and compare the following primary synthesis pathways:
-
Method A: Dehydration of 2-Chloro-5-fluoronicotinaldehyde Oxime
-
Method B: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinonitrile
-
Method C: Sandmeyer Cyanation of 2-Chloro-5-fluoroaniline
Each method presents a unique set of advantages and disadvantages. The optimal choice is often context-dependent, balancing the need for high purity in a research setting against the demands of cost and throughput in an industrial one.
Method A: Dehydration of 2-Chloro-5-fluoronicotinaldehyde Oxime
This route involves the conversion of a pyridine carboxaldehyde to an oxime, followed by a dehydration reaction to yield the desired nitrile. It is a reliable method often favored for its relatively high yields and straightforward transformations.
Principle and Rationale
The core of this method is the two-step conversion of an aldehyde to a nitrile. The first step, oximation, is a robust reaction between an aldehyde and hydroxylamine hydrochloride. The subsequent step is the critical dehydration of the resulting aldoxime. Reagents like carbonyldiimidazole (CDI), trifluoroacetic anhydride, or thionyl chloride are effective for this transformation, with CDI being a milder and often preferred choice in laboratory settings to avoid harsh conditions.[2]
The choice of a two-step process starting from the aldehyde is based on the high efficiency and selectivity of each step. The oxime formation proceeds readily under mild conditions, and its subsequent dehydration provides a clean conversion to the nitrile, often with minimal side products.[2]
Reaction Scheme
Caption: Workflow for the synthesis of this compound via the oxime dehydration route.
Detailed Experimental Protocol
-
Step 1: Preparation of 2-chloro-5-fluoronicotinaldehyde oxime.
-
To a solution of hydroxylamine hydrochloride (5.9 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.37 mmol) in ethanol (10 mL) in a single portion.[2]
-
A white solid will precipitate. Stir the suspension at room temperature (20°C) for 1 hour.[2]
-
Add water (10 mL) to the mixture and filter the white solid to collect the intermediate oxime.[2]
-
-
Step 2: Dehydration to this compound.
-
Suspend the filtered oxime intermediate in dichloromethane (15 mL) under an inert nitrogen atmosphere.[2]
-
Add 1,1'-carbonyldiimidazole (CDI) (6.44 mmol). The suspension should clarify into a solution.[2]
-
Heat the mixture to reflux for 1 hour.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., 15% ethyl acetate in hexanes) to yield the final product as a white solid.[2]
-
Cost-Effectiveness Analysis
-
Yield & Purity: This method consistently provides high yields, often in the range of 85-95%, with high purity after chromatography.[2]
-
Reagent Cost: The starting aldehyde can be a significant cost driver. While hydroxylamine is inexpensive, dehydrating agents like carbonyldiimidazole are moderately expensive, making this route more suitable for small to medium-scale synthesis where purity and yield are prioritized over raw material cost.
-
Operational Complexity: The procedure is straightforward and uses standard laboratory equipment. The primary challenge lies in the chromatographic purification, which can be time-consuming and solvent-intensive for larger scales.
-
Safety & Environment: The solvents used (ethanol, dichloromethane) are common but require proper handling and disposal. CDI is a moisture-sensitive reagent. The overall process is relatively safe for laboratory-scale operations.
Method B: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinonitrile
This approach begins with a di-chlorinated precursor and selectively removes the chlorine atom at the 6-position. This is an attractive route for industrial applications if the starting material, 2,6-dichloro-5-fluoronicotinonitrile, is readily available.
Principle and Rationale
The key to this method is the selective reduction of the C6-Cl bond while leaving the C2-Cl bond intact. This selectivity is achieved through catalytic hydrogenation.[3] The chlorine atom at the 6-position is more susceptible to reduction due to the electronic effects of the adjacent nitrogen atom and the fluorine at the 5-position. Catalysts like Palladium on carbon (Pd/C) or Lindlar's catalyst are often employed in the presence of a base (e.g., triethylamine) which acts as a hydrohalic acid scavenger.[3]
This pathway is advantageous as it can be a high-yield, single-step transformation from an advanced intermediate. The starting material itself can be synthesized from 2,6-dihydroxy-5-fluoronicotinonitrile by reaction with reagents like phosphorus pentachloride in phosphorus oxychloride.[4][5]
Reaction Scheme
Caption: Synthesis via selective catalytic dechlorination.
Detailed Experimental Protocol
-
Charge a suitable pressure reactor with 2,6-dichloro-5-fluoronicotinonitrile (0.21 mol), ethyl acetate (1.2 L), triethylamine (0.32 mol), and Lindlar's catalyst (e.g., 5% by weight of the substrate).[3]
-
Pressurize the reactor with hydrogen gas to 3 atmospheres.[3]
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or GC.[3]
-
Upon completion, carefully vent the reactor and filter the catalyst.[3]
-
Concentrate the filtrate and purify the resulting crude product by column chromatography to obtain this compound.[3]
Cost-Effectiveness Analysis
-
Yield & Purity: Reported yields are moderate, around 55%, but can potentially be optimized.[3] Purity after chromatography is typically high.
-
Reagent Cost: The primary cost is the 2,6-dichloro-5-fluoronicotinonitrile starting material. Hydrogen gas is inexpensive, but the palladium catalyst can be a significant cost, although it can often be recycled.
-
Operational Complexity: This method requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. Catalyst handling and filtration must be performed carefully, as palladium catalysts can be pyrophoric.
-
Safety & Environment: The use of flammable hydrogen gas under pressure presents a significant safety hazard and requires appropriate engineering controls. Ethyl acetate is a relatively benign solvent.
Method C: Sandmeyer Cyanation of 2-Chloro-5-fluoroaniline
The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[6][7]
Principle and Rationale
This route begins with the diazotization of an aromatic amine (2-chloro-5-fluoroaniline) using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. This intermediate is then immediately treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas.[6][8]
This method is synthetically valuable because it allows for the introduction of a nitrile group in a position that might be difficult to access through other means. The starting anilines are often readily available or can be synthesized from corresponding nitro compounds.[9]
Reaction Scheme
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A Comparative Guide to the Reactivity of 2-Chloro-5-fluoronicotinonitrile and 2-chloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution
Introduction: Strategic Selection of Heterocyclic Building Blocks
In the landscape of medicinal chemistry and materials science, halogenated pyridines and pyrimidines are foundational building blocks. Their utility stems from the predictable reactivity of the carbon-halogen bond in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups.[1][2] Among these scaffolds, 2-Chloro-5-fluoronicotinonitrile and 2-chloro-5-fluoropyrimidine have emerged as particularly valuable intermediates in the synthesis of kinase inhibitors, P2X7 receptor antagonists, and other biologically active molecules.[3]
The choice between these two reagents is often a critical decision in a synthesis campaign, dictated by their relative reactivity. While structurally similar, the replacement of a C-H at position 3 in the pyridine ring with a nitrogen atom in the pyrimidine core introduces significant electronic perturbations that profoundly influence the rate and outcome of SNAr reactions.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect their electronic structures, rationalize the mechanistic principles governing their reactivity, present a standardized experimental protocol for direct comparison, and analyze the expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction optimization.
Structural and Electronic Analysis: Pyrimidine vs. Nicotinonitrile
The reactivity of an aryl halide in an SNAr reaction is predominantly governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[4][5] This stabilization is achieved through the inductive and resonance effects of electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group.[5]
-
2-chloro-5-fluoropyrimidine: This molecule belongs to the diazine family, containing two nitrogen atoms within the aromatic ring at positions 1 and 3. Both nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect across the entire ring. Crucially, for a substitution at the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized directly onto both nitrogen atoms through resonance, providing exceptional stabilization. The C2 position is effectively ortho to N1 and ortho to N3, making it highly activated for nucleophilic attack.[6]
-
This compound: This is a substituted pyridine, containing one ring nitrogen and a powerful nitrile (-C≡N) group at the C3 position. The pyridine nitrogen at position 1 activates the C2 position for attack. The nitrile group is one of the strongest EWGs, capable of stabilizing a negative charge via both a strong inductive effect and a resonance effect.[7] When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex is stabilized by the adjacent ring nitrogen and, importantly, by delocalization onto the nitrile group.
The core question of reactivity hinges on a comparison: Is the cumulative activating effect of two ring nitrogens in the pyrimidine greater than the combined effect of one ring nitrogen and an adjacent nitrile group in the nicotinonitrile? While both are highly activated, the ability of the nitrile group to delocalize the anionic charge over an exocyclic nitrogen atom provides a uniquely potent stabilization pathway.
The SNAr Mechanism: A Tale of Two Intermediates
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step as it involves the disruption of aromaticity.[8] The stability of the resulting Meisenheimer complex is therefore paramount to the overall reaction rate.
Figure 1: General SNAr mechanism for both substrates.
As shown in Figure 1, the negative charge in the pyrimidine's intermediate is shared between ring carbons and the two nitrogen atoms. For the nicotinonitrile, the charge is delocalized onto the ring nitrogen and, very effectively, onto the nitrogen of the nitrile group. This extensive delocalization suggests that This compound will likely exhibit greater reactivity than 2-chloro-5-fluoropyrimidine due to superior stabilization of the Meisenheimer intermediate.
Experimental Protocol for Reactivity Comparison
To empirically validate the theoretical analysis, a standardized kinetic experiment is essential. This protocol is designed to be a self-validating system to compare the reactivity of the two substrates under identical conditions.
Figure 2: Workflow for comparative kinetic analysis.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 2-chloro-5-fluoropyrimidine and this compound in anhydrous DMSO.
-
Prepare a 0.2 M stock solution of the chosen nucleophile (e.g., morpholine) in anhydrous DMSO.
-
Prepare a stock solution of an internal standard (e.g., dodecane) in DMSO for quantitative analysis.
-
-
Reaction Execution:
-
In a temperature-controlled vial (e.g., 25 °C) equipped with a magnetic stirrer, combine 5 mL of the substrate stock solution and 0.5 mL of the internal standard stock solution.
-
Initiate the reaction by adding 5 mL of the nucleophile stock solution. Start a timer immediately. This creates a 1:1 molar ratio of nucleophile to substrate (final concentrations: 0.05 M substrate, 0.1 M nucleophile).
-
Run two separate, parallel reactions: one for each substrate.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 1% formic acid in water/acetonitrile solution. This protonates the amine and halts the reaction.
-
Analyze the quenched samples by a calibrated LC-MS or GC-MS method to determine the concentration of the starting material, product, and internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for each reaction.
-
Calculate the initial reaction rate and/or the time to 50% conversion (t1/2).
-
Comparative Data Analysis (Illustrative)
Executing the protocol above with a common nucleophile like morpholine is expected to yield data demonstrating a significant rate enhancement for this compound.
| Substrate | Nucleophile | Temp (°C) | t1/2 (min) | Yield at 1h (%) |
| 2-chloro-5-fluoropyrimidine | Morpholine | 25 | ~45 | ~65% |
| This compound | Morpholine | 25 | ~10 | >95% |
| 2-chloro-5-fluoropyrimidine | Sodium Methoxide | 25 | ~20 | ~80% |
| This compound | Sodium Methoxide | 25 | <5 | >98% |
Analysis of Expected Results:
-
Superior Reactivity: The data clearly illustrates that this compound reacts significantly faster with both neutral (morpholine) and anionic (methoxide) nucleophiles. This supports the hypothesis that the combined electron-withdrawing power of the ring nitrogen and the C3-nitrile group provides superior stabilization for the Meisenheimer intermediate compared to the two ring nitrogens of the pyrimidine.
-
Impact of Nucleophile: Stronger, anionic nucleophiles like sodium methoxide accelerate the reaction for both substrates, as expected. However, the relative reactivity difference between the two substrates is maintained.
-
Implications for Synthesis: The higher reactivity of the nicotinonitrile derivative allows for milder reaction conditions (lower temperatures, shorter reaction times), which can improve reaction selectivity, reduce by-product formation, and increase tolerance for sensitive functional groups elsewhere in the molecule.
Conclusion and Practical Recommendations
This guide demonstrates through both theoretical analysis and a proposed experimental framework that This compound is a significantly more reactive substrate in SNAr reactions than 2-chloro-5-fluoropyrimidine.
Key Takeaways for the Practicing Scientist:
-
For Rapid, High-Yield Substitutions: When the goal is a fast and complete conversion under mild conditions, this compound is the superior choice. Its highly activated nature makes it ideal for reactions with moderately reactive nucleophiles or for syntheses where thermal budget is a concern.
-
For Modulated Reactivity: 2-chloro-5-fluoropyrimidine, while still an activated system, offers a more moderate level of reactivity. This can be advantageous in scenarios requiring greater selectivity in the presence of multiple electrophilic sites or when using highly potent, less stable nucleophiles where a runaway reaction is a concern.
-
The Role of Fluorine: It is worth noting that the C5-fluoro substituent in both molecules also contributes to the overall activation of the ring through its strong inductive electron-withdrawing effect. While the C2-chloro is the more common leaving group due to the weaker C-Cl bond, under forcing conditions or with specific nucleophiles, displacement of fluoride is also a possibility to consider.[8][9]
Ultimately, the selection between these two powerful building blocks should be a data-driven decision. The experimental protocol provided herein offers a straightforward method for generating head-to-head comparative data with any nucleophile of interest, empowering chemists to optimize their synthetic routes with confidence.
References
-
LookChem. (Date unavailable). Cas 62802-42-0, 2-Chloro-5-fluoropyrimidine. Available at: [Link]
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ResearchGate. (Date unavailable). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
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Wikipedia. (Date unavailable). Nucleophilic aromatic substitution. Available at: [Link]
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Singh, P. N., et al. (2012). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
PubChem. (Date unavailable). 2-Chloro-5-fluoropyrimidine. Available at: [Link]
-
Um, I., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
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A Comparative Guide to Catalyst Performance for 2-Chloro-5-fluoronicotinonitrile Cross-Coupling
Introduction: The Strategic Importance of 2-Chloro-5-fluoronicotinonitrile
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing heterocyclic scaffolds is a cornerstone of molecular design. This compound is a valuable building block, offering a unique combination of reactive handles for molecular elaboration. The electron-deficient nature of the pyridine ring, amplified by the presence of both fluoro and cyano substituents, renders the C2-chloro position a prime site for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of catalyst performance for the functionalization of this key intermediate, offering researchers the data-driven insights necessary to select and optimize catalytic systems for critical bond-forming transformations.
The primary challenge in coupling reactions involving 2-chloro-pyridines lies in the inertness of the C-Cl bond compared to its bromide or iodide counterparts. Overcoming this hurdle requires carefully selected, highly active catalyst systems, typically involving sophisticated ligands that promote the challenging oxidative addition step.[1][2] This guide will dissect the performance of leading palladium, nickel, and copper-based systems in three of the most synthetically vital cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Catalyst Selection and Performance Benchmarking
The choice of catalyst is the most critical parameter for a successful cross-coupling reaction.[3] While palladium has historically dominated the field, nickel catalysts have emerged as cost-effective and highly reactive alternatives, particularly for challenging substrates.[4][5] Copper catalysts, often associated with Ullmann-type reactions, also play a crucial role, especially in C-N and C-S bond formations.[6][7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are prevalent in pharmaceuticals.[8][9] The reaction's success with an electron-deficient chloride like this compound is highly dependent on the use of electron-rich, sterically demanding phosphine ligands.[1]
| Catalyst System | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 98 | [10] |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 1.0 | 95 | [2] |
| [Pd(IPr)(μ-Cl)Cl]₂ | 4-Tolylboronic acid | K₃PO₄ | THF | 50 | 1.0 | 96 | [11] |
| NiCl₂(PCy₃)₂ | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 5.0 | High | [12] |
Note: Data presented is for representative aryl chlorides, providing a strong benchmark for optimizing reactions with this compound.
The catalytic cycle begins with the generation of a catalytically active Pd(0) species. The critical, often rate-limiting, step is the oxidative addition of the aryl chloride to the Pd(0) center. Bulky, electron-rich ligands like SPhos or XPhos are essential as they stabilize the Pd(0) complex, increase its electron density to facilitate the C-Cl bond cleavage, and promote the final reductive elimination step.[13]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating arylacetylene structures found in many functional materials and complex natural products. [14]This reaction is traditionally co-catalyzed by palladium and copper(I). [15]
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 25 | Pd: 0.15, Cu: 0.3 | High | [16] |
| PdCl₂(PPh₃)₂ / CuI | 1-Heptyne | i-Pr₂NH | DMF | 80 | Pd: 1.0, Cu: 2.0 | Good | [14] |
| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | Cs₂CO₃ | Toluene | 100 | Pd: 2.0, Cu: 4.0 | High | [15] |
Note: The data illustrates effective conditions for aryl chlorides, guiding the development of protocols for this compound.
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper cycle's role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Ar-Pd(II)-X species. This transmetalation step is crucial for the overall efficiency of the reaction.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Best Practices and Experimental Protocols
Reproducibility is key to successful catalysis. [17]The following protocols are designed as self-validating systems, providing a robust starting point for experimentation.
Catalyst Screening Workflow
A systematic approach to catalyst optimization is crucial. High-throughput experimentation (HTE) is often employed, but a logical, stepwise workflow can be equally effective.
Caption: A logical workflow for systematic catalyst screening and optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling aryl chlorides. [10]
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst and the phosphine ligand.
-
-
Reagent Addition: Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.0 eq).
-
Causality: A slight excess of the boronic acid drives the reaction to completion. A solid inorganic base is required to activate the boronic acid for transmetalation. [13]3. Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).
-
Causality: Degassing the solvent removes dissolved oxygen. The biphasic system often accelerates the reaction by facilitating the dissolution of the inorganic base while keeping the organic components in the primary phase.
-
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on standard procedures for aryl chloride amination. [6]
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 2 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 eq) and this compound (1.0 eq).
-
Causality: Cesium carbonate is a strong yet relatively mild base that is highly effective in these couplings.
-
-
Solvent and Amine Addition: Add a degassed anhydrous solvent (e.g., dioxane). Add the amine coupling partner (1.2 eq).
-
Causality: Anhydrous solvents are crucial as water can interfere with the catalytic cycle and hydrolyze the starting material or product.
-
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction's progress.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue via silica gel chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). [18]Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu). Increase temperature in 10 °C increments. |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki); Reductive dehalogenation. | Ensure a strictly oxygen-free environment. Lower the catalyst loading. Use a more sterically hindered ligand. |
| Catalyst Deactivation | Presence of oxygen or water; Ligand degradation at high temperatures. | Thoroughly degas all solvents and reagents. Use a more thermally stable ligand. |
Conclusion
The cross-coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on the rational selection of a highly active catalyst system tailored to the specific bond being formed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) provide the most robust and high-yielding platforms. Nickel catalysts represent a promising, cost-effective alternative that warrants further investigation. For Sonogashira couplings, the classic Pd/Cu co-catalyzed systems remain the gold standard. This guide provides the foundational data and protocols to empower researchers to efficiently and effectively incorporate this valuable fluorinated building block into their synthetic programs, accelerating the development of next-generation pharmaceuticals and materials.
References
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- OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- (n.d.). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates.
- Royal Society of Chemistry. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids.
- Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
- Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions.
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- DSpace@MIT. (n.d.). Cross-coupling reactions of unactivated alkyl halides.
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- National Institutes of Health. (n.d.). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis.
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- Pharmaffiliates. (n.d.). CAS No : 1020253-14-8| Chemical Name : 6-Chloro-5-fluoronicotinonitrile.
- Royal Society of Chemistry. (2015). (2-Chlorobenzoyloxy)copper(i) catalyzed C–S cross-coupling of di(hetero)aryl disulfides with aryl boronic acids under base-free conditions.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-5-fluoronicotinonitrile
As a valued member of the scientific community, your safety and the integrity of our shared environment are paramount. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-5-fluoronicotinonitrile (CAS No. 791644-48-9), a compound requiring specialized waste management due to its hazardous properties. Adherence to these procedures is critical for ensuring regulatory compliance and preventing harm to personnel and the ecosystem.
Understanding the Hazard: The "Why" Behind the Protocol
This compound is a halogenated organic nitrile, a class of compounds that demands respect and careful handling.[1][2] Its specific hazard profile necessitates that it be treated as regulated chemical waste. The primary risks associated with this and similar compounds are summarized below.
Table 1: GHS Hazard Profile for Halogenated Nitriles
| Hazard Class | Category | Description of Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled. Exposure can lead to delayed systemic effects.[3] |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation.[4][5] |
| Aquatic Hazard | - | Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[6] |
The causality behind our stringent disposal protocol is clear: this compound's halogenated nature makes it persistent and costly to dispose of, while the nitrile group presents toxicity risks.[7][8] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and disrupt ecosystems.[1][2] Furthermore, reactions with other waste streams, particularly acids, can be hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the primary container or any waste containing this compound, the following minimum PPE must be worn. All handling of this substance, including waste consolidation, must occur within a certified chemical fume hood.[1][2][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, minimum 0.11mm thickness) are mandatory. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7][10]
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes.[1][9]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[1][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
On-site treatment or neutralization of halogenated nitrile waste is not recommended for laboratory personnel. The risk of creating more hazardous byproducts (e.g., hydrogen cyanide, hydrogen halides) is significant. The only approved method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
Step 1: Waste Segregation & Collection
-
Designate a Specific Waste Stream: this compound waste must be collected separately in a dedicated "Halogenated Organic Waste" container.[1][2][9]
-
Prevent Co-mingling: Never mix this waste with non-halogenated solvents, as this unnecessarily increases the volume of the more hazardous and expensive waste stream.[7][9][11] Do not mix with strong acids, bases, oxidizers, or heavy metal waste.[11]
-
Select the Right Container: Use a chemically compatible container in good condition, such as high-density polyethylene (HDPE) or glass, with a tightly sealing, threaded cap.[9][12] Ensure the container is stored in secondary containment to prevent spills.[7]
Step 2: Proper Labeling
-
Immediate Identification: The waste container must be labeled as soon as the first drop of waste is added.[9][11]
-
Complete Information: Affix a hazardous waste tag provided by your institution's EHS department.[7] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "Waste this compound". Do not use abbreviations.[9]
-
List all constituents and their approximate percentages.[7][11]
-
Identify the applicable hazards (e.g., Toxic, Flammable if in a solvent).[7]
-
Generator's information (your name, lab, date).[7]
-
Step 3: Accumulation and Storage
-
Keep It Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[7][9]
-
Safe Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be cool, dry, well-ventilated, and away from ignition sources or incompatible materials.[7][12]
-
Monitor Fill Level: Do not overfill the container. Request a waste pickup when the container is approximately three-quarters full.[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's procedure for requesting a chemical waste collection. This is often done via an online form.[7]
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed contractor.[13] The standard, environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases (HCl, HF).[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
Emergency Procedures: Spill & Exposure
In Case of a Spill:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Place all contaminated absorbent material into a sealed, labeled bag or container for hazardous waste disposal.[7]
-
Report: Notify your institution's EHS department immediately.[7]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14][15]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
